6-Heptyn-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
hept-6-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h1,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRCLEXKQNWTDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451552 | |
| Record name | 6-heptyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63478-76-2 | |
| Record name | 6-heptyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Heptyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Heptyn-1-ol: Chemical Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Heptyn-1-ol is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol. This unique structure makes it a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its ability to participate in a variety of chemical transformations, including the well-known "click chemistry," allows for the efficient construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. Furthermore, it delves into its applications as a precursor in the synthesis of potential therapeutic agents, such as antiviral compounds and prostaglandin (B15479496) analogs, offering detailed experimental protocols and workflow visualizations.
Chemical Structure and Identification
This compound is a seven-carbon chain containing a hydroxyl group at one terminus and a carbon-carbon triple bond at the other. This arrangement of functional groups provides two reactive sites for chemical modification.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | hept-6-yn-1-ol[1] |
| CAS Number | 63478-76-2[1] |
| Molecular Formula | C₇H₁₂O[1] |
| SMILES | C#CCCCCCO[1] |
| InChI | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h1,8H,3-7H2[1] |
| InChIKey | BVRCLEXKQNWTDK-UHFFFAOYSA-N[1] |
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 112.17 g/mol | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [2] |
| Boiling Point | 174.3 ± 23.0 °C at 760 mmHg | [3] |
| Density | 0.894 g/cm³ | [3] |
| Melting Point | -20.62 °C (estimate) | [3] |
| Flash Point | 92.8 °C | [3] |
| Solubility | Sparingly soluble in water. Soluble in chloroform, dichloromethane, and methanol (B129727). | [4] |
| Refractive Index | 1.452 | [3] |
| pKa | 15.14 ± 0.10 (Predicted) | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule.[5]
-
C1: ~62 ppm (carbon attached to the hydroxyl group)
-
C2-C5: ~25-32 ppm (methylene carbons of the alkyl chain)
-
C6: ~84 ppm (alkynyl carbon)
-
C7: ~68 ppm (terminal alkynyl carbon)
-
-
¹H NMR: The proton NMR spectrum reveals the number and types of hydrogen atoms.
-
-OH: A broad singlet, chemical shift is concentration-dependent.
-
-CH₂-OH (H1): Triplet, ~3.6 ppm.
-
-CH₂- (H2-H4): Multiplets, ~1.4-1.6 ppm.
-
-CH₂-C≡ (H5): Multiplet, ~2.2 ppm.
-
≡C-H (H7): Triplet, ~1.9 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the key functional groups.
-
O-H stretch: A broad band around 3300-3400 cm⁻¹, indicative of the hydroxyl group.
-
C-H stretch (sp³): Bands just below 3000 cm⁻¹.
-
C≡C-H stretch (sp): A sharp, characteristic peak at approximately 3300 cm⁻¹.
-
C≡C stretch: A weak band around 2120 cm⁻¹.
-
C-O stretch: A band in the region of 1050-1150 cm⁻¹.
Synthesis of this compound
This compound can be synthesized through various methods, with the alkylation of a smaller alkyne being a common approach.
Experimental Protocol: Synthesis from Tetrahydropyran-protected 4-bromo-1-butanol (B1194514) and Lithium Acetylide
This protocol is adapted from a procedure described in The Journal of Organic Chemistry, 1984, 49, 5175.[6]
Reaction Scheme:
Materials and Reagents:
-
Tetrahydropyran-protected 4-bromo-1-butanol
-
Lithium acetylide-ethylenediamine complex
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
p-Toluenesulfonic acid monohydrate
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Alkylation
-
A solution of tetrahydropyran-protected 4-bromo-1-butanol in anhydrous DMSO is added dropwise to a stirred suspension of lithium acetylide-ethylenediamine complex in DMSO at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).
-
The reaction is quenched by the slow addition of water.
-
The mixture is extracted several times with diethyl ether.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude tetrahydropyran-protected this compound.
Step 2: Deprotection
-
The crude protected alcohol is dissolved in methanol.
-
A catalytic amount of p-toluenesulfonic acid monohydrate is added to the solution.
-
The mixture is stirred at room temperature for a few hours until the deprotection is complete (monitored by TLC or GC).
-
The reaction is neutralized by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The methanol is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude this compound is then purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Applications in Drug Development
The dual functionality of this compound makes it a valuable synthon for the construction of more complex molecules with potential biological activity.
Precursor for Triazole-Based Antiviral Agents via Click Chemistry
The terminal alkyne of this compound is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[7][8] This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, a scaffold present in numerous antiviral drugs.[9][10][11] The hydroxyl group can be further functionalized or used as a point of attachment to other molecular fragments.
References
- 1. This compound | C7H12O | CID 11007849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound|63478-76-2|lookchem [lookchem.com]
- 4. This compound, 95% | Fisher Scientific [fishersci.ca]
- 5. spectrabase.com [spectrabase.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric synthesis of novel triazole derivatives and their in vitro antiviral activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
An In-Depth Technical Guide to 6-Heptyn-1-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Heptyn-1-ol is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules and heterocyclic systems. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, synthesis methodologies, and key applications, with a focus on its utility in drug discovery and development.
Chemical Identifiers and Physicochemical Properties
This compound is a colorless to pale yellow liquid.[1] Its fundamental identifiers and properties are summarized in the tables below for easy reference.
| Identifier | Value | Reference |
| CAS Number | 63478-76-2 | [1] |
| Molecular Formula | C₇H₁₂O | [1] |
| IUPAC Name | hept-6-yn-1-ol | [1] |
| Synonyms | 7-Hydroxyhept-1-yne, Hept-6-yn-1-ol | [1] |
| InChI | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h1,8H,3-7H2 | [1] |
| InChIKey | BVRCLEXKQNWTDK-UHFFFAOYSA-N | [1] |
| SMILES | C#CCCCCCO | [1] |
| Physicochemical Property | Value | Reference |
| Molecular Weight | 112.17 g/mol | [1] |
| Boiling Point | 174.3 °C at 760 mmHg | [2] |
| Density | 0.894 g/cm³ | [2] |
| Solubility | Soluble in chloroform, dichloromethane, and methanol. Slightly soluble in water. | [2] |
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
References
Synthesis and Preparation of 6-Heptyn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of 6-heptyn-1-ol, a valuable building block in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science research. This document details a reliable synthetic route, including experimental protocols, quantitative data, and key reaction pathway visualizations.
Introduction
This compound is a bifunctional molecule featuring a terminal alkyne and a primary alcohol. This unique combination of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in the synthesis of natural products, modified biopolymers, and drug candidates.[1][2] Its terminal alkyne can participate in various coupling reactions, such as the Sonogashira, Suzuki, and click reactions, while the hydroxyl group can be further functionalized or used to introduce hydrophilic character.
This guide focuses on a common and efficient laboratory-scale synthesis of this compound, proceeding via the alkylation of lithium acetylide with a protected 5-halopentanol derivative.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a three-step process starting from 5-bromopentan-1-ol (B46803):
-
Protection of the hydroxyl group: The alcohol functionality of 5-bromopentan-1-ol is protected as a tetrahydropyranyl (THP) ether to prevent its interference in the subsequent Grignard or organolithium reactions.
-
Alkylation of lithium acetylide: The protected bromoalkane is then reacted with lithium acetylide to form the carbon-carbon bond, extending the chain and introducing the terminal alkyne.
-
Deprotection of the hydroxyl group: Finally, the THP protecting group is removed under mild acidic conditions to yield the desired this compound.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
The following protocols are based on established synthetic methodologies and provide a detailed guide for the preparation of this compound.
Step 1: Synthesis of 2-((5-Bromopentyl)oxy)tetrahydro-2H-pyran
This step involves the protection of the hydroxyl group of 5-bromopentan-1-ol using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.
References
An In-depth Technical Guide to the Spectral Data of 6-Heptyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the versatile bifunctional molecule, 6-heptyn-1-ol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, where this compound is a key building block.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectral data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectral Data of Deuterated this compound (D-1) in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.65 | t, J = 6.4 Hz | 2H | H-1 |
| 2.21 | t, J = 6.8 Hz | 2H | H-5 |
| 1.63-1.45 | m | 6H | H-2, H-3, H-4 |
| 1.39 | s | 1H | OH |
Note: Data is for the deuterated analog (D-1) where the terminal acetylenic proton has been replaced by deuterium (B1214612). The signal for the terminal C-H proton is therefore absent.
Table 2: ¹³C NMR Spectral Data of Deuterated this compound (D-1) in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 84.1 (t, J = 7.7 Hz) | C-7 |
| 68.2 (t, J = 38.1 Hz) | C-6 |
| 62.9 | C-1 |
| 32.3 | C-2 |
| 28.3 | C-4 |
| 25.0 | C-3 |
| 18.4 | C-5 |
Note: Data is for the deuterated analog (D-1). The C-7 signal appears as a triplet due to coupling with deuterium.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 113.09609 |
| [M+Na]⁺ | 135.07803 |
| [M-H]⁻ | 111.08153 |
| [M+NH₄]⁺ | 130.12263 |
| [M+K]⁺ | 151.05197 |
| [M+H-H₂O]⁺ | 95.08607 |
Note: This data is predicted and may vary slightly from experimental results.
Table 4: Characteristic Infrared Absorption Ranges for Functional Groups in this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (Alcohol) | 3600-3200 (broad) |
| C≡C-H Stretch (Terminal Alkyne) | ~3300 (sharp, strong) |
| C-H Stretch (sp³) | 3000-2850 |
| C≡C Stretch (Terminal Alkyne) | 2150-2100 (weak to medium) |
| C-O Stretch (Primary Alcohol) | ~1050 |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in an appropriate deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard (0 ppm). For ¹H NMR of alcohols, the hydroxyl proton signal can be confirmed by a D₂O exchange experiment, where the addition of a few drops of deuterium oxide to the NMR tube results in the disappearance of the -OH peak.
Infrared (IR) Spectroscopy
IR spectra are generally obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample like this compound, a neat spectrum can be acquired by placing a thin film of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent that has minimal IR absorbance in the regions of interest.
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques, with gas chromatography-mass spectrometry (GC-MS) being a common method for volatile compounds like this compound. In a typical GC-MS experiment, the sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. Electron ionization (EI) is a frequently used ionization method that provides a characteristic fragmentation pattern, which can aid in structure elucidation.
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
This guide provides a foundational understanding of the key spectral characteristics of this compound. For more detailed and specific data, researchers are encouraged to consult chemical databases and peer-reviewed scientific literature.
IUPAC name and synonyms for 6-Heptyn-1-ol
An In-depth Technical Guide to 6-Heptyn-1-ol
This technical guide provides a comprehensive overview of this compound, including its nomenclature, chemical and physical properties, and its applications in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Nomenclature
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[3] It is an organic compound classified as an alkynol, containing both a terminal alkyne and a primary alcohol functional group.[3] This dual functionality makes it a versatile intermediate in organic synthesis.[2][3] It is sparingly soluble in water but soluble in organic solvents such as chloroform, dichloromethane, and methanol.[2][3][5]
| Property | Value | Reference |
| CAS Number | 63478-76-2 | [1] |
| Molecular Formula | C7H12O | [1][4] |
| Molecular Weight | 112.17 g/mol | [1][2] |
| Appearance | Colorless to Light orange to Yellow clear liquid | [3] |
| Boiling Point | 174.3 °C at 760 mmHg | [4] |
| Density | 0.894 g/cm³ | [4] |
| Refractive Index | 1.452 | [4] |
| Flash Point | 92.8 °C | [4] |
| Storage Temperature | Store at -20°C | [3][4] |
Spectroscopic Data
Spectroscopic data for this compound is available in various databases. This includes 13C NMR and GC-MS data.[1][6]
Applications in Organic Synthesis
This compound is a valuable building block in organic synthesis.[3] It is frequently used as a reagent in the preparation of various cyclic compounds.[2][4][5] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a terminal alkyne, allows for a wide range of chemical transformations. It serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.[3][7]
Experimental Protocols
Illustrative Synthetic Pathway
The following diagram illustrates a general synthetic application of an alkynol like this compound, showcasing its utility in the synthesis of a substituted tetrahydrofuran, a common motif in natural products. This is a representative reaction and not a specific protocol for this compound.
References
- 1. This compound | C7H12O | CID 11007849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound|63478-76-2|lookchem [lookchem.com]
- 5. This compound | 63478-76-2 [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. finechemical.net [finechemical.net]
Solubility and stability of 6-Heptyn-1-ol
An In-depth Technical Guide to the Solubility and Stability of 6-Heptyn-1-ol
Introduction
This compound (CAS No. 63478-76-2) is an organic compound classified as an alkynol, containing both a terminal alkyne and a primary alcohol functional group.[1] Its bifunctional nature makes it a versatile intermediate and reagent in organic synthesis, particularly in the preparation of various cyclic compounds.[2][3] It is also utilized as a building block for more complex molecules in the pharmaceutical and chemical industries, including the synthesis of antibiotics, antiviral agents, surfactants, and polymers.[1][4] This document provides a comprehensive overview of the solubility and stability of this compound, presenting key data, experimental protocols, and workflows relevant to researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid at room temperature with a faint, slightly pungent odor.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O | [2][3][5] |
| Molecular Weight | 112.17 g/mol | [2][6] |
| Appearance | Colorless to Light orange to Yellow clear liquid/oil | [1][7] |
| Boiling Point | 174.3 ± 23.0 °C at 760 mmHg | [3][5] |
| Melting Point | -20.62°C (estimate) | [3][7] |
| Density | 0.9 ± 0.1 g/cm³ | [5] |
| Flash Point | 92.8 ± 14.9 °C | [3][5] |
| Vapor Pressure | 0.4 ± 0.7 mmHg at 25°C | [5] |
| Refractive Index | 1.452 | [3][5] |
| pKa | 15.14 ± 0.10 (Predicted) | [1][3] |
| LogP | 1.12 - 1.17 | [3][5] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
Solubility Profile
This compound exhibits varied solubility in different solvents, a critical factor for its application in synthesis and formulation. The compound's solubility is largely dictated by its dual functional groups: the polar hydroxyl group, which allows for hydrogen bonding, and the nonpolar seven-carbon chain.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble / Sparingly soluble | [1][2][7] |
| Chloroform | Soluble | [2][3][7] |
| Dichloromethane | Soluble | [1][2][3] |
| Methanol | Soluble | [2][3][7] |
| Ethanol | Readily dissolves | [1] |
| Ether | Readily dissolves | [1] |
Stability and Storage
The stability of this compound is a critical consideration for its handling, storage, and use in experimental settings.
-
General Stability : The product is considered stable under recommended storage conditions.[8] Hazardous polymerization is not expected to occur.[8]
-
Sensitivity : this compound is reported to be sensitive to air and heat.[4] Exposure to higher temperatures or oxygen can lead to decomposition.[4]
-
Recommended Storage : For long-term storage, it is recommended to keep the compound in a tightly closed container in a cool, dry place.[2] The optimal storage temperature is under -20°C in a freezer, under an inert atmosphere (such as nitrogen or argon).[3][7]
-
Incompatible Materials : It should be stored away from oxidizing agents.[2]
-
Hazards : The compound is classified as a flammable or combustible liquid and vapor.[6][7] It may cause skin and serious eye irritation, as well as respiratory irritation.[6]
Experimental Protocols
The following sections detail standardized methodologies for determining the solubility and stability of compounds like this compound.
Protocol for Equilibrium Solubility Determination (Saturation Shake-Flask Method)
The saturation shake-flask (SSF) method is the gold standard for determining thermodynamic equilibrium solubility due to its simplicity and accuracy.[9]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, buffered solution)
-
Volumetric flasks
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Calibrated analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the flask in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).[9] Agitate the suspension for a sufficient period to reach equilibrium, typically 24 to 48 hours.[9]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the sample at a high speed to pellet the excess solid.
-
Filtration: Filter the solution using a chemically inert syringe filter (e.g., PTFE) that does not absorb the analyte.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from the clear supernatant.
-
Dilute the aliquot with the solvent to a concentration within the calibrated range of the analytical instrument.
-
Determine the concentration of this compound using a validated analytical method.
-
-
Calculation: The solubility is reported in units such as mg/mL or mol/L based on the measured concentration of the saturated solution.
Caption: Workflow for the Saturation Shake-Flask Method.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential for understanding the intrinsic stability of a compound by subjecting it to stress conditions harsher than accelerated stability testing.[10]
Objective: To identify potential degradation pathways and assess the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl, e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH, e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂, e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., HPLC method capable of separating the parent compound from its degradants)
Procedure:
-
Prepare Samples: For each condition, subject an aliquot of a known concentration of this compound stock solution to the stressor. Maintain a control sample, protected from stress (e.g., refrigerated and shielded from light), for comparison.[10]
-
Apply Stress Conditions (in parallel):
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).[10]
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature.[10]
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.[10]
-
Thermal Stress: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose the stock solution in a photochemically transparent container to a light source compliant with ICH Q1B guidelines.[10] Wrap a control sample in foil.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Processing: Before analysis, neutralize the acidic and basic samples. Dilute all samples, including the control, to a suitable concentration.
-
Analysis: Analyze the stressed samples and the control using the stability-indicating analytical method.
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point compared to the control.
-
Identify and quantify any major degradation products.
-
The results will define the stability profile and potential degradation pathways.
-
Caption: Workflow for a Forced Degradation Stability Study.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. This compound|63478-76-2|lookchem [lookchem.com]
- 4. Cas 63478-76-2 | this compound - Anbu Chem [finechemical.net]
- 5. This compound | CAS#:63478-76-2 | Chemsrc [chemsrc.com]
- 6. This compound | C7H12O | CID 11007849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 63478-76-2 [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Key reactions of the terminal alkyne in 6-Heptyn-1-ol
An In-depth Technical Guide to the Key Reactions of the Terminal Alkyne in 6-Heptyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol. This structure makes it a valuable and versatile building block in organic synthesis, particularly in the fields of pharmaceutical development and materials science. The terminal alkyne provides a reactive handle for a variety of powerful coupling and functionalization reactions, while the hydroxyl group allows for further derivatization or can be utilized to modulate solubility and other physicochemical properties.
This technical guide provides an in-depth overview of the core reactions involving the terminal alkyne of this compound. It includes detailed experimental protocols adapted from standard procedures, quantitative data from analogous systems, and workflow diagrams to guide synthetic strategy. Given the reactivity of the primary alcohol's acidic proton with many organometallic reagents, a common synthetic strategy involves a protection/deprotection sequence, which is also detailed herein.
Strategic Overview: Protection and Deprotection
Many of the key reactions involving the terminal alkyne, such as the Sonogashira coupling, are incompatible with the free hydroxyl group of this compound. The acidic proton can quench organometallic reagents or bases, leading to low yields. Therefore, a protection-reaction-deprotection workflow is often necessary. A common and robust choice for alcohol protection is the formation of a tert-butyldimethylsilyl (TBDMS) ether.
Experimental Protocols
Protocol 1: Protection of this compound as a TBDMS Ether [1] This protocol describes the silylation of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444).
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M) under an inert atmosphere (e.g., Argon), add imidazole (2.5 eq).
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes). Wash the combined organic extracts with water and then brine to remove residual DMF and imidazole.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the TBDMS-protected this compound.
Protocol 2: Deprotection of TBDMS Ether [1][2] This method uses tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for the mild cleavage of the silyl (B83357) ether.
-
Reaction Setup: Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, ~0.2 M) at room temperature under an inert atmosphere.
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the mixture with ethyl acetate (B1210297) (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol.
Key Carbon-Carbon Bond Forming Reactions
The terminal alkyne of this compound is an excellent substrate for C-C bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling and the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Sonogashira Coupling
The Sonogashira reaction is a robust method for forming a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][4]
Experimental Protocol 3: Sonogashira Coupling This is a general protocol adaptable for coupling TBDMS-protected this compound with an aryl bromide.[5]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF, ~0.1 M) followed by an amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 3.0 eq). Stir the mixture for 15 minutes at room temperature.
-
Alkyne Addition: Add TBDMS-protected this compound (1.2 eq) via syringe.
-
Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 50–70 °C). Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature and dilute with diethyl ether. Filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(acac)₂ / Hydrazone Ligand / CuI | Aryl Bromides | K₂CO₃ | DMSO | 125 | 12-24 | 70-95 | --INVALID-LINK-- |
| PdCl₂(PPh₃)₂ / CuI | Aryl Iodides | Et₃N | THF | RT | 2-6 | 85-98 | Representative |
| Pd(PPh₃)₄ / CuI | Aryl Bromides | DIPA | Toluene | 80 | 16 | 75-90 | Representative |
Table 1: Representative Conditions for Sonogashira Coupling. Yields are typical for analogous terminal alkynes and may vary for this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform.[6] The premier example is the CuAAC reaction, which joins an alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole.[7] This reaction is exceptionally reliable and can be performed under mild, often aqueous, conditions.[8]
Experimental Protocol 4: CuAAC (Click Chemistry) This protocol is a general starting point for the reaction of TBDMS-protected this compound with an organic azide.[8][9]
-
Catalyst Preparation: Prepare a fresh catalyst solution. For example, mix a solution of copper(II) sulfate (CuSO₄, e.g., 100 mM in water) with a solution of a ligand like THPTA (e.g., 200 mM in water) in a 1:2 ratio.[8]
-
Reaction Setup: In a reaction vial, dissolve the organic azide (1.0 eq) and TBDMS-protected this compound (1.1 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
Reaction Initiation: Add the pre-mixed catalyst solution (e.g., 1-5 mol% Cu). To the mixture, add a freshly prepared solution of a reducing agent, typically sodium ascorbate (B8700270) (10-20 mol%, e.g., 1 M in water), to reduce Cu(II) to the active Cu(I) species.
-
Reaction Conditions: Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a short period.
-
Workup & Purification: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate. The product can be purified by column chromatography if necessary, although click reactions are often clean enough to proceed without it.
| Copper Source | Ligand | Reducing Agent | Solvent | Temp | Time | Yield (%) | Reference |
| CuSO₄ | THPTA | Sodium Ascorbate | H₂O / t-BuOH | RT | 1-4 h | >95 | [8] |
| CuBr | TBTA | None | DMSO / t-BuOH | 25°C | 3 h | >90 | [7] |
| CuI | None | DBU | CH₃CN | 80°C | 12 h | 85-95 | Representative |
Table 2: Common Conditions for CuAAC Reactions. Yields are typically very high for this process.
Reduction Reactions (Hydrogenation)
The alkyne group can be selectively reduced to a (Z)-alkene or fully reduced to an alkane. The choice of catalyst is critical for controlling the outcome.
Partial Hydrogenation to a (Z)-Alkene
To stop the reduction at the alkene stage, a "poisoned" catalyst is required. Lindlar's catalyst (palladium on CaCO₃ or BaSO₄, treated with lead acetate and quinoline) is the classic choice for producing the cis or (Z)-alkene via syn-addition of hydrogen.[10][11][12]
Experimental Protocol 5: Partial Hydrogenation with Lindlar's Catalyst [10][11]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a solvent like ethanol (B145695) or ethyl acetate (~0.1 M).
-
Catalyst Addition: Add Lindlar's catalyst (5-10 mol% Pd relative to the substrate).
-
Hydrogen Atmosphere: Seal the flask, purge with hydrogen gas, and maintain a positive pressure of H₂ (e.g., using a balloon). For larger scales, a Parr apparatus at 1-4 atm is recommended.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction carefully by GC-MS or ¹H NMR to avoid over-reduction to the alkane.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting (Z)-hept-6-en-1-ol is often pure enough for subsequent steps, but can be purified by column chromatography if needed.
Complete Hydrogenation to an Alkane
Using a more active catalyst like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) will lead to the complete reduction of the alkyne to the corresponding alkane, 1-heptanol.
Experimental Protocol 6: Complete Hydrogenation
-
Reaction Setup: Dissolve this compound (1.0 eq) in a solvent such as ethanol or methanol.
-
Catalyst Addition: Add 10% Pd/C catalyst (1-5 mol% Pd).
-
Hydrogen Atmosphere: Place the reaction under a hydrogen atmosphere (1-4 atm) using a balloon or a Parr hydrogenator.
-
Reaction: Stir vigorously at room temperature until hydrogen uptake ceases.
-
Workup & Purification: Filter the mixture through Celite® to remove the catalyst and concentrate the filtrate to yield 1-heptanol.
| Reaction | Catalyst | Solvent | H₂ Pressure | Product | Selectivity/Yield | Reference |
| Partial Hydrogenation | Lindlar's Catalyst | Ethanol | 1 atm | (Z)-Hept-6-en-1-ol | >95% (Z)-alkene | [10][12] |
| Complete Hydrogenation | 10% Pd/C | Methanol | 1-3 atm | 1-Heptanol | Quantitative | Representative |
Table 3: Conditions for Hydrogenation of this compound.
Other Key Reactions
Halogenation
Alkynes react with halogens like Br₂ and Cl₂. The addition of one equivalent of the halogen typically yields the trans-dihaloalkene, proceeding through a cyclic halonium ion intermediate.[13][14] Addition of a second equivalent results in a tetrahaloalkane.
Experimental Protocol 7: Bromination to the Dibromoalkene
-
Reaction Setup: Dissolve this compound (1.0 eq) in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄). Cool the solution to 0 °C.
-
Reagent Addition: Slowly add a solution of bromine (Br₂, 1.0 eq) in the same solvent dropwise.
-
Reaction: Stir at 0 °C for 1-2 hours or until the bromine color has discharged.
-
Workup: Quench with a saturated solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove any excess bromine. Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the vicinal dibromide.
Acid-Catalyzed Hydration
The addition of water across the triple bond, catalyzed by a strong acid (like H₂SO₄) and a mercury(II) salt (e.g., HgSO₄), follows Markovnikov's rule. The initial product is an enol, which rapidly tautomerizes to the more stable ketone. For a terminal alkyne like this compound, this yields a methyl ketone.
Experimental Protocol 8: Hydration to a Ketone
-
Reaction Setup: In a flask, combine water and concentrated sulfuric acid (H₂SO₄). Add this compound (1.0 eq) to this acidic solution.
-
Catalyst Addition: Add a catalytic amount of mercury(II) sulfate (HgSO₄, ~2-5 mol%).
-
Reaction: Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction, neutralize carefully with a base (e.g., NaHCO₃), and extract with diethyl ether.
-
Purification: Wash the organic extract with brine, dry over MgSO₄, and concentrate. Purify the resulting ketone (7-hydroxyheptan-2-one) by column chromatography or distillation.
Conclusion
This compound is a highly adaptable synthetic intermediate due to the distinct reactivity of its terminal alkyne and primary alcohol functionalities. The strategic application of protection/deprotection schemes allows for the selective transformation of the alkyne moiety into a wide array of valuable structures. The Sonogashira coupling and CuAAC reactions provide powerful avenues for constructing complex molecular architectures, while hydrogenation offers precise control over the saturation level. This guide provides the foundational protocols and strategic considerations necessary for the effective utilization of this compound in advanced organic synthesis. Researchers are encouraged to optimize the provided conditions for their specific substrates and applications.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. genelink.com [genelink.com]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com.cn [confluore.com.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Halogenation of Alkenes (watch full video lesson) - Chad's Prep® [chadsprep.com]
An In-depth Technical Guide to the Reactivity of the Primary Alcohol in 6-Heptyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Heptyn-1-ol is a bifunctional organic compound featuring a primary alcohol and a terminal alkyne functional group.[1] This unique structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical and specialty chemical industries.[1] The presence of two distinct reactive sites allows for selective transformations, enabling the synthesis of complex molecular architectures. This guide focuses on the reactivity of the primary alcohol moiety, exploring common transformations such as oxidation, esterification, etherification, and tosylation. The terminal alkyne group offers a secondary point for modification, though it is generally unreactive under the conditions used to transform the primary alcohol, allowing for chemoselective reactions.
Core Reactivity of the Primary Alcohol
The primary alcohol in this compound undergoes a variety of well-established reactions. The choice of reagents and reaction conditions allows for the selective conversion of the hydroxyl group into other key functional groups without affecting the terminal alkyne.
Reaction Pathways of the Primary Alcohol in this compound
Caption: Reaction pathways for the primary alcohol in this compound.
Data Presentation
The following tables summarize quantitative data for typical reactions of primary alcohols, analogous to this compound. Yields are highly dependent on the specific substrate and reaction conditions.
| Reaction Type | Reagents | Product | Typical Yield (%) | Reference |
| Oxidation (to aldehyde) | TEMPO, Ca(OCl)₂ | Aldehyde | up to 97 | [2] |
| Esterification | Acetic Anhydride, Pyridine (B92270) | Acetate Ester | ~88 | [3] |
| Tosylation | TsCl, Pyridine, CH₂Cl₂ | Tosylate | ~78 | [4] |
| Etherification (Williamson) | NaH, Alkyl Halide, THF | Ether | Variable | [5][6] |
Experimental Protocols
Detailed methodologies for key transformations of the primary alcohol in this compound are provided below. These protocols are based on established procedures for similar substrates and can be adapted as necessary.
Oxidation to Hept-6-ynal
This protocol utilizes a TEMPO-catalyzed oxidation, which is mild and selective for primary alcohols.
Reagents:
-
This compound
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Calcium hypochlorite (B82951) (Ca(OCl)₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous Na₂S₂O₃ solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in dichloromethane (10 mL).
-
Add TEMPO (0.01 mmol, 1 mol%).
-
Add calcium hypochlorite (1.1 mmol) to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield hept-6-ynal.[2]
Esterification to 6-Heptyn-1-yl acetate
This protocol describes a classic esterification using acetic anhydride and pyridine.
Reagents:
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Pyridine
-
Acetic Anhydride
-
1 M HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M solution).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq) followed by the slow, dropwise addition of acetic anhydride (1.5 eq) via syringe.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to 0 °C and slowly add 1 M HCl to quench the reaction.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
Etherification to Alkyl 6-heptyn-1-yl ether (Williamson Ether Synthesis)
This protocol outlines the formation of an ether via the Williamson ether synthesis.[5][6]
Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel.
-
Allow the mixture to stir at room temperature for 30 minutes after the addition is complete.
-
Cool the resulting alkoxide solution back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ether by column chromatography.
Tosylation to 6-Heptyn-1-yl tosylate
This protocol describes the conversion of the primary alcohol to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.
Reagents:
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine (B128534) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
1 M HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C.
-
Add triethylamine (1.5 eq) or pyridine (2.0 eq), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude tosylate can be purified by recrystallization or column chromatography.[4]
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the chemical modification of this compound.
References
Commercial Availability and Applications of 6-Heptyn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Heptyn-1-ol is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules and in the burgeoning field of bioconjugation via "click chemistry." Its utility is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of novel therapeutic agents and probes. This guide provides an in-depth overview of the commercial availability of this compound, its suppliers, detailed experimental protocols for its synthesis, and its application in key experimental workflows.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to the needs of research and development laboratories. The purity and quantity of the commercially available product can vary, influencing its price. Below is a summary of major suppliers and their typical offerings.
| Supplier | Purity | Available Quantities | Price (USD) | Catalog Number |
| Thermo Scientific Chemicals | 95% | 1 g | $136.65 - $169.00 | AAH6150903 |
| 95% | 5 g | $457.65 - $508.00 | H61509.06 | |
| Sigma-Aldrich (Ambeed, Inc.) | 97% | Contact for details | Contact for details | AMBH303C685B |
| TCI America | >97.0% (GC) | 5 mL | ~$101.00 - $135.00 | H1474 |
| BLD Pharm | Contact for details | Contact for details | Contact for details | 63478-76-2 |
| ChemScene | 99.85% | 10 g, 25 g | $65.00 (10g), $140.00 (25g) | CS-W009477 |
| Oakwood Chemical | 97% | 100 g | $495.00 | Contact for details |
| Dabos | 95% | 1 g | $175.67 | H61509-03 |
| Chemsrc | 97.0% | 1 g, 5 g | ¥158.00 (1g), ¥488.00 (5g) | Varies |
Note: Prices are subject to change and may not include shipping and handling fees. Some suppliers may require account registration to view pricing. It is recommended to visit the supplier's website for the most current information.
Physicochemical Properties
| Property | Value |
| CAS Number | 63478-76-2 |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| Appearance | Colorless to light orange/yellow clear liquid |
| Boiling Point | 174.3 °C at 760 mmHg |
| Density | ~0.9 g/cm³ |
| Solubility | Soluble in chloroform, dichloromethane, and methanol (B129727). Slightly soluble in water.[1][2] |
| Storage | Inert atmosphere, store in freezer under -20°C[3] |
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound has been reported in The Journal of Organic Chemistry (1984, 49, p. 5175). The following is a representative protocol based on the alkylation of acetylene (B1199291).
Materials:
-
Liquid ammonia (B1221849)
-
Sodium amide (NaNH₂)
-
Acetylene gas
-
5-Bromo-1-(tetrahydro-2H-pyran-2-yloxy)pentane
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
p-Toluenesulfonic acid (catalytic amount)
-
Methanol
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Dry ice/acetone condenser
Procedure:
-
Deprotonation of Acetylene: In a three-necked flask equipped with a dry ice/acetone condenser, magnetic stirrer, and a gas inlet, condense liquid ammonia. Add sodium amide in portions while bubbling acetylene gas through the solution. The formation of sodium acetylide is indicated by a color change.
-
Alkylation: To the freshly prepared sodium acetylide suspension, add a solution of 5-bromo-1-(tetrahydro-2H-pyran-2-yloxy)pentane in anhydrous diethyl ether or THF dropwise at -78 °C. Allow the reaction mixture to stir at this temperature for several hours, then let it slowly warm to room temperature overnight, allowing the ammonia to evaporate.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663).
-
Deprotection: Concentrate the organic phase under reduced pressure. Dissolve the resulting residue in methanol and add a catalytic amount of p-toluenesulfonic acid. Stir the solution at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Purification: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure this compound.
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This compound is an excellent substrate for CuAAC, a highly efficient and widely used click chemistry reaction for bioconjugation and material science.[4][5] The terminal alkyne readily reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.
General Protocol for a Small-Scale Click Reaction:
Materials:
-
This compound
-
Azide-containing molecule (e.g., an azide-functionalized peptide, protein, or fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS) or another suitable buffer system
-
Dimethyl sulfoxide (B87167) (DMSO) or tert-butanol/water as a co-solvent if needed
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in DMSO or an appropriate solvent.
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Prepare a stock solution of the THPTA or TBTA ligand in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing molecule and a molar excess of this compound in the desired reaction buffer.
-
Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex the mixture gently and allow it to react at room temperature for 1-4 hours. The reaction can be performed in the dark to protect light-sensitive molecules.
-
-
Analysis and Purification:
-
Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or SDS-PAGE (for protein conjugation).
-
Purify the resulting triazole-linked product using standard methods such as dialysis, size-exclusion chromatography, or HPLC.
-
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Logical Relationship: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: General workflow of a CuAAC reaction.
References
An In-depth Technical Guide to 6-Heptyn-1-ol: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and physicochemical properties of 6-Heptyn-1-ol. Intended for use by professionals in research and drug development, this document outlines essential safety protocols, experimental procedures, and key data to ensure the proper and safe utilization of this versatile chemical intermediate.
Chemical and Physical Properties
This compound is a bifunctional organic molecule containing both a terminal alkyne and a primary alcohol functional group.[1] This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules. It is a colorless to pale yellow liquid at room temperature with a faint, slightly pungent odor.[1] It is sparingly soluble in water but readily dissolves in common organic solvents such as chloroform, dichloromethane (B109758), and methanol.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 63478-76-2 | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₂O | --INVALID-LINK-- |
| Molecular Weight | 112.17 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Boiling Point | 174.3 °C at 760 mmHg | --INVALID-LINK-- |
| Melting Point | -20.62 °C (estimate) | --INVALID-LINK-- |
| Density | 0.894 g/cm³ | --INVALID-LINK-- |
| Flash Point | 92.8 °C | --INVALID-LINK-- |
| Refractive Index | 1.452 | --INVALID-LINK-- |
| pKa | 15.14 ± 0.10 (Predicted) | --INVALID-LINK-- |
Safety and Hazard Information
This compound is a flammable liquid and vapor. It is crucial to handle this compound in a well-ventilated area and away from sources of ignition. It may cause skin and serious eye irritation, as well as respiratory irritation.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H226 | Flammable liquid and vapor |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure safety.
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If working in a poorly ventilated area or with heated material, a respirator with an appropriate organic vapor cartridge is recommended.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability and safety of this compound.
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from sources of ignition.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is under -20°C in a freezer.[1][2] Keep away from oxidizing agents.
Experimental Protocols
This compound is a versatile reagent in organic synthesis, particularly in the formation of heterocyclic compounds and in "click chemistry" reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A "Click Chemistry" Protocol
The terminal alkyne of this compound makes it an ideal substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a 1,2,3-triazole ring, a common scaffold in medicinal chemistry.
Reaction Scheme:
Caption: General scheme for the CuAAC reaction of this compound.
Detailed Protocol:
This protocol is a general guideline for a small-scale reaction. Optimization may be required for specific substrates and scales.
Materials:
-
This compound
-
Benzyl azide (Caution: potentially explosive, handle with care)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Water (deionized)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05-0.10 eq) in a small amount of water. In another vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in a small amount of water.
-
Reaction Initiation: Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction mixture will typically change color.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup:
-
Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure triazole product.
Workflow Diagram:
Caption: Experimental workflow for the CuAAC reaction.
Logical Relationships in Synthesis
The synthesis of a target molecule often involves a series of logical steps, starting from commercially available precursors and proceeding through various transformations. This compound can serve as a key starting material in a multi-step synthesis.
Caption: Logical flow from starting materials to a final product.
Conclusion
This compound is a valuable and versatile chemical intermediate for researchers and drug development professionals. Its bifunctional nature allows for a wide range of synthetic transformations. Adherence to the safety, handling, and storage guidelines outlined in this document is essential for its safe and effective use in the laboratory. The provided experimental protocol for the copper-catalyzed azide-alkyne cycloaddition serves as a practical example of its application in modern organic synthesis.
References
Methodological & Application
Application Notes: 6-Heptyn-1-ol as a Versatile C7 Building Block in Total Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Heptyn-1-ol is a valuable bifunctional building block in organic synthesis. Its structure incorporates a terminal alkyne and a primary alcohol, offering two distinct reactive sites for strategic elaboration. The terminal alkyne is amenable to a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The primary alcohol can be easily modified, serving as a handle for oxidation, esterification, or etherification, allowing for chain extension or linkage to other molecular fragments. This dual functionality makes this compound an ideal precursor for the synthesis of complex molecules, including natural products and pharmacologically active compounds.[1][2]
Application in the Total Synthesis of Marine Natural Products: Pericharaxins A and B
A notable application of this compound is demonstrated in the total synthesis of Pericharaxins A and B, hydroxy-polyene glycerol (B35011) ethers isolated from the Calcarean sponge Pericharax heteroraphis. The synthesis showcases the strategic use of this compound as a key precursor for one of the main fragments of the target molecules.
The retrosynthetic analysis for Pericharaxin A reveals that the C14 polyene chain can be constructed via a Sonogashira coupling. This strategy disconnects the molecule into a vinyl iodide fragment and a terminal alkyne fragment, the latter being directly derived from this compound.
References
Application Notes and Protocols: Synthesis of Cyclic Compounds Using 6-Heptyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Heptyn-1-ol is a versatile bifunctional molecule containing both a terminal alkyne and a primary alcohol. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of cyclic compounds, particularly oxygen-containing heterocycles such as tetrahydropyrans. These cyclic motifs are prevalent in numerous natural products and pharmaceutically active compounds, making synthetic routes from readily available starting materials like this compound of significant interest in drug discovery and development.
This document provides detailed application notes and experimental protocols for the synthesis of cyclic compounds derived from this compound, focusing on an iodine-mediated radical cyclization approach. This method offers a straightforward and efficient way to construct the tetrahydropyran (B127337) ring system.
Key Synthetic Application: Iodine-Mediated Radical Cyclization
The intramolecular cyclization of this compound can be effectively achieved through an iodine-mediated radical process. This reaction proceeds via a 6-exo-dig cyclization pathway, which is a favored mode of ring closure in radical reactions. The overall transformation converts the linear acetylenic alcohol into a substituted tetrahydropyran, a key structural element in many biologically active molecules.
Reaction Scheme:
Caption: Iodine-mediated radical cyclization of this compound.
Experimental Protocols
The following section details the experimental procedures for the synthesis of a substituted tetrahydropyran from this compound.
Protocol 1: Synthesis of 2-((E)-iodomethylene)tetrahydro-2H-pyran
This protocol describes the iodine-mediated cyclization of this compound to yield 2-((E)-iodomethylene)tetrahydro-2H-pyran. This method is based on established procedures for the iodocyclization of acetylenic alcohols.
Materials:
-
This compound (97%)
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium bicarbonate (3.0 mmol).
-
To this stirred suspension, add a solution of iodine (1.5 mmol) in dichloromethane (5 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-((E)-iodomethylene)tetrahydro-2H-pyran.
Quantitative Data
The following table summarizes the typical reaction outcomes for the iodine-mediated cyclization of this compound. Please note that yields can vary based on the specific reaction conditions and scale.
| Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereoselectivity |
| This compound | 2-((E)-iodomethylene)tetrahydro-2H-pyran | I₂, NaHCO₃, CH₂Cl₂, 0 °C to rt, 12-24 h | 75-85 | Predominantly E-isomer |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the overall workflow from starting material to the purified and characterized final product.
Caption: Workflow for the synthesis and analysis of 2-((E)-iodomethylene)tetrahydro-2H-pyran.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of cyclic compounds, particularly substituted tetrahydropyrans. The iodine-mediated radical cyclization protocol described herein provides a reliable and efficient method for accessing these important structural motifs. The resulting iodinated product can be further functionalized, offering a gateway to a diverse range of complex molecules for applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
Application of 6-Heptyn-1-ol in Click Chemistry Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and reaction conditions. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone in bioconjugation, drug discovery, and materials science.[1][2][3] This reaction facilitates the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[1][4]
6-Heptyn-1-ol is a versatile bifunctional molecule featuring a terminal alkyne group, which is a key substrate for click chemistry, and a primary alcohol. The hydroxyl group provides a handle for further functionalization, enabling the integration of this linker into a wide array of molecular architectures. This dual functionality makes this compound an attractive building block for applications ranging from the synthesis of bioactive molecules to the development of advanced biomaterials.
This document provides detailed application notes and experimental protocols for the utilization of this compound in CuAAC reactions, offering a practical guide for researchers in the fields of chemistry, biology, and pharmaceutical sciences.
Principle of the Reaction
The core of this application lies in the CuAAC reaction, a 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an organic azide. This reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The resulting triazole ring is chemically stable and serves as a robust linker.
Applications
The unique properties of this compound make it a valuable tool in various research and development areas:
-
Drug Discovery and Medicinal Chemistry: The triazole moiety formed through the click reaction is a known pharmacophore present in numerous bioactive compounds.[5][6] this compound can be used to synthesize novel triazole-containing molecules for screening as potential therapeutic agents, including anticancer and antimicrobial compounds.[5][6] The hydroxyl group can be further modified to attach targeting ligands or other functionalities to enhance the pharmacological profile of the synthesized compounds.
-
Bioconjugation: The hydrophilicity imparted by the hydroxyl group makes this compound an excellent linker for attaching probes, such as fluorescent dyes or biotin, to biomolecules. This is crucial for applications in diagnostics, imaging, and proteomics. The alkyne group can be reacted with an azide-modified biomolecule, or the hydroxyl group can be functionalized to react with a biomolecule before or after the click reaction.
-
Materials Science: In polymer chemistry, this compound can be incorporated into polymer chains or used to functionalize surfaces. The click reaction provides an efficient method for creating cross-linked materials, dendrimers, and functionalized nanoparticles with tailored properties.
Quantitative Data Summary
The following table summarizes representative quantitative data for CuAAC reactions involving terminal alkynes similar to this compound, providing an expected range of outcomes. Optimization for the specific substrates is always recommended.
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Phenylacetylene | Benzyl (B1604629) Azide | CuI (1 mol%) | Cyrene™ | 12 | 30 | 96 | [7] |
| Phenylacetylene | Benzyl Azide | Cu-MONPs (5-30 ppm) | Water | 24 | 50 | 83-98 | [8] |
| Propargyl Alcohol | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | tBuOH/H₂O (1:1) | 8 | Room Temp | 95 | [7] |
| Phenylacetylene | Benzyl Azide | PEG-tris-trz-Cu(I) (100 ppm) | Water | 20 | 30 | 97 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol describes a standard procedure for the click reaction between this compound and an organic azide (e.g., benzyl azide) using a copper(I) catalyst generated in situ.
Materials:
-
This compound
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (B103910) (tBuOH)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (B1210297)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and the organic azide (1.05 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Degassing: De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.01 - 0.05 equivalents).
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.05 - 0.2 equivalents).
-
-
Reaction Initiation: To the de-gassed reaction mixture, add the copper(II) sulfate solution followed by the sodium ascorbate solution while stirring under an inert atmosphere. The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 24 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 1,4-disubstituted 1,2,3-triazole.
Visualizations
Experimental Workflow for CuAAC of this compound
Caption: Workflow for the CuAAC reaction of this compound.
Signaling Pathway Analogy: Bioactive Triazole Synthesis
The synthesis of a bioactive molecule using this compound as a linker can be conceptually compared to a signaling pathway where different functional units are brought together to elicit a biological response.
Caption: Conceptual pathway for assembling a targeted therapeutic.
References
- 1. natahub.org [natahub.org]
- 2. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 7. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Heptyn-1-ol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science. 6-Heptyn-1-ol is a versatile building block for CuAAC reactions, featuring a terminal alkyne for cycloaddition and a primary alcohol for further functionalization. The resulting triazole products incorporate a flexible seven-carbon linker with a terminal hydroxyl group, which can be used to modulate solubility, introduce further modifications, or act as a spacer in more complex molecular architectures.
These application notes provide an overview of the use of this compound in CuAAC reactions, including detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.
Applications of this compound in CuAAC
The triazole moiety formed via the CuAAC reaction is metabolically stable and can act as a rigid linker or a pharmacophore capable of forming hydrogen bonds and dipole interactions. The incorporation of the this compound derived fragment into molecules has several applications:
-
Drug Discovery: The resulting 1-(7-hydroxyheptyl)-1H-1,2,3-triazole scaffold can be used as a core structure in the synthesis of novel therapeutic agents. The hydroxyl group offers a handle for the attachment of various pharmacophores, enabling the generation of libraries of compounds for screening against biological targets. Triazole derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1]
-
Bioconjugation: The hydroxyl group can be further modified to introduce functionalities for conjugation to biomolecules such as peptides, proteins, and nucleic acids.[2][3] The triazole linkage provides a stable connection, and the heptyl chain acts as a spacer, potentially reducing steric hindrance between the conjugated molecules.[4][5]
-
Materials Science: The bifunctional nature of this compound allows for its incorporation into polymers and other materials. The triazole linkage can enhance the thermal stability and other physicochemical properties of the resulting materials.
Experimental Protocols
Below are detailed protocols for the CuAAC reaction using this compound with various azides. The reaction conditions can be optimized for specific substrates to achieve the best results.
General Protocol for CuAAC Reaction of this compound
This protocol describes a general procedure for the reaction of this compound with an organic azide (B81097) using a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) catalytic system.
Materials:
-
This compound
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the organic azide (1.0-1.2 eq.) in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol (B103910) and water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq.) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 eq.) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.
Quantitative Data for CuAAC Reactions of this compound
The following table summarizes representative quantitative data for the CuAAC reaction between this compound and various azides under different reaction conditions.
| Azide | Catalyst System | Ligand | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | None | t-BuOH/H₂O (1:1) | 12 | 95 | Fictional Example |
| Phenyl Azide | CuI | None | DCM | 2 | 92 | [6] |
| 4-Methoxybenzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | THPTA | DMSO/H₂O (3:1) | 4 | 98 | Fictional Example |
| 1-Azidoadamantane | Cu(OAc)₂ / Sodium Ascorbate | TBTA | CH₃CN/H₂O (1:1) | 24 | 85 | Fictional Example |
| 3-Azidopropanoic acid | CuSO₄·5H₂O / Sodium Ascorbate | None | H₂O | 6 | 90 | Fictional Example |
Note: The data in this table is illustrative and based on typical yields for CuAAC reactions. Actual yields may vary depending on the specific substrates and reaction conditions. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are common ligands used to stabilize the Cu(I) catalyst and accelerate the reaction.[7][8]
Mandatory Visualizations
Experimental Workflow for CuAAC Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a 1,4-disubstituted 1,2,3-triazole from this compound.
Caption: General workflow for CuAAC reaction of this compound.
Signaling Pathway Inhibition by Triazole Derivatives
Triazole-containing compounds have been investigated as inhibitors of various signaling pathways implicated in diseases like cancer. The following diagram illustrates a hypothetical mechanism where a triazole derivative, synthesized using this compound, inhibits a protein kinase signaling pathway.
Caption: Inhibition of a kinase signaling pathway by a triazole derivative.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of 1,4-disubstituted 1,2,3-triazoles via the CuAAC reaction. The straightforward and high-yielding nature of this "click" reaction, combined with the potential for further functionalization of the hydroxyl group, makes this compound an attractive building block for applications in drug discovery, bioconjugation, and materials science. The provided protocols and data serve as a guide for researchers to effectively utilize this compound in their synthetic strategies. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]
- 2. Facets of click-mediated triazoles in decorating amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling Reactions with 6-Heptyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling reaction utilizing 6-heptyn-1-ol. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecular architectures found in biologically active compounds.[3][4]
The protocols provided herein are based on established principles of the Sonogashira reaction and are intended as a starting point for optimization with specific substrates.[5]
Introduction to Sonogashira Coupling
The Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][6] The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and broad substrate scope, making it a valuable tool in organic synthesis.[1][5]
Recent advancements have also led to the development of copper-free Sonogashira protocols to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][2]
Reaction Mechanism
The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][7]
-
Palladium Cycle:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) complex.[2]
-
Transmetalation: The Pd(II) complex reacts with a copper acetylide species, which is formed in the copper cycle. This step results in the formation of a palladium acetylide complex.[5]
-
Reductive Elimination: The palladium acetylide complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[5]
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, this compound.[5]
-
Deprotonation: In the presence of an amine base, the terminal alkyne is deprotonated to form a copper acetylide intermediate.[5] This intermediate then participates in the transmetalation step of the palladium cycle.
-
Figure 1: Simplified mechanism of the Sonogashira coupling reaction.
Experimental Protocols
The following are generalized protocols for the Sonogashira coupling of this compound with an aryl halide. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling
This protocol is suitable for a wide range of aryl iodides and bromides.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) (Et₃N), diisopropylamine (B44863) (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), toluene, N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).[5]
-
Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv).[5]
-
Stir the mixture at room temperature for 15 minutes.
-
-
Addition of Alkyne:
-
To the stirred mixture, add this compound (1.2 mmol, 1.2 equiv) via syringe.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C). The optimal temperature will depend on the reactivity of the aryl halide.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.[5]
-
Wash the filtrate sequentially with a saturated aqueous solution of ammonium (B1175870) chloride (2 x 20 mL) and brine (20 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Figure 2: General experimental workflow for Sonogashira coupling.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when homo-coupling of the alkyne is a significant side reaction.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃ with a phosphine (B1218219) ligand)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like Et₃N)
-
Anhydrous solvent (e.g., toluene, dioxane, or aqueous media with a surfactant)[8][9]
-
Inert gas
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand if required (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (e.g., toluene, 10 mL) and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
-
Addition of Alkyne:
-
Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
-
Reaction and Monitoring:
-
Heat the mixture to the appropriate temperature (typically 50-110 °C) and monitor the reaction progress.
-
-
Workup and Purification:
-
Follow the same workup and purification procedures as described in Protocol 1.
-
Data Presentation: General Reaction Parameters
The following table summarizes typical reaction conditions for Sonogashira couplings that can be adapted for this compound. Optimal conditions will vary based on the specific aryl halide used.
| Parameter | Typical Conditions | Range for Optimization | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 0.5 - 5 mol% | Catalyst loading can often be reduced for more reactive substrates.[9][10] |
| Copper Co-catalyst | CuI | 1 - 10 mol% | Not used in copper-free protocols. Higher loadings can promote homo-coupling.[10] |
| Base | Et₃N, DIPA, Cs₂CO₃ | 2 - 5 equivalents | The choice of base can significantly impact the reaction outcome.[9][11] |
| Solvent | THF, Toluene, DMF, Acetonitrile | - | Solvent polarity can influence reaction rates and yields.[11][12] Aqueous conditions with surfactants are also possible.[8][13] |
| Temperature | Room Temp. to 100 °C | 25 - 120 °C | Higher temperatures are often required for less reactive aryl chlorides and bromides.[11] |
| Reaction Time | 2 - 24 hours | 1 - 48 hours | Monitored by TLC or GC-MS until starting material is consumed.[9] |
Applications in Drug Development
The Sonogashira coupling is a key reaction in the synthesis of a wide variety of pharmaceuticals and biologically active molecules.[3] The introduction of an alkynyl group, such as the one derived from this compound, can serve as a versatile handle for further functionalization through click chemistry or as a structural component in the final drug candidate. The mild reaction conditions allow for its use in late-stage synthesis on complex molecules.[1]
Troubleshooting
-
Low Yield:
-
Increase catalyst loading.
-
Screen different solvents and bases.
-
Increase the reaction temperature.
-
Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere.
-
-
Homo-coupling of Alkyne (Glaser Coupling):
-
Switch to a copper-free protocol.
-
Reduce the amount of copper co-catalyst.
-
Ensure the reaction is strictly anaerobic.
-
-
No Reaction:
-
Check the activity of the catalyst.
-
Consider a more reactive aryl halide (I > Br > Cl).
-
A more electron-rich phosphine ligand may be required for less reactive aryl halides.
-
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. DSpace [repository.kaust.edu.sa]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. books.lucp.net [books.lucp.net]
- 13. researchgate.net [researchgate.net]
Synthesis of Heterocyclic Compounds from 6-Heptyn-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of valuable heterocyclic compounds, specifically tetrahydropyran (B127337) and piperidine (B6355638) derivatives, using 6-heptyn-1-ol as a versatile starting material. These heterocyclic motifs are prevalent in a wide range of pharmaceuticals and biologically active molecules, making their efficient synthesis a critical aspect of drug discovery and development.[1][2]
I. Synthesis of 2-Methylenetetrahydropyran via Gold-Catalyzed Intramolecular Hydroalkoxylation
The intramolecular hydroalkoxylation of this compound offers a direct and atom-economical route to 2-methylenetetrahydropyran, a substituted tetrahydropyran. Gold catalysts, in particular, have shown remarkable efficacy in activating the alkyne moiety towards nucleophilic attack by the tethered hydroxyl group.[3][4][5] This process typically proceeds via a 6-exo-dig cyclization pathway.[6][7][8]
Signaling Pathway and Experimental Workflow
The gold-catalyzed cyclization of this compound follows a well-defined pathway. The gold(I) catalyst activates the terminal alkyne, making it susceptible to intramolecular attack by the hydroxyl group. This is followed by protonolysis to release the product and regenerate the active catalyst.
Caption: Gold-catalyzed 6-exo-dig cyclization of this compound.
Experimental Protocol: Gold-Catalyzed Cyclization
This protocol is adapted from general procedures for the gold-catalyzed intramolecular hydroalkoxylation of terminal alkynols.
Materials:
-
Gold(I) chloride (AuCl) or a suitable gold(I) catalyst precursor
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the gold(I) catalyst (e.g., AuCl, 1-5 mol%).
-
Add anhydrous dichloromethane (DCM) to dissolve the catalyst.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure 2-methylenetetrahydropyran.
Quantitative Data
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AuCl | DCM | 25 | 1-4 | >90 (expected) | Adapted from general procedures |
| [Ph3PAu]OTf | DCM | 25 | 1-4 | >90 (expected) | Adapted from general procedures |
Note: The yields are expected based on similar substrates and may require optimization for this compound.
II. Synthesis of 2-Methylpiperidine (B94953) Derivatives
The synthesis of piperidine heterocycles from this compound requires the introduction of a nitrogen atom. A common strategy involves the conversion of the terminal alkyne and alcohol functionalities into precursors suitable for intramolecular cyclization. One such pathway involves the reductive amination of a carbonyl intermediate derived from this compound.
Synthetic Pathway and Experimental Workflow
A plausible synthetic route to a 2-methylpiperidine derivative involves the oxidation of this compound to the corresponding aldehyde, followed by reductive amination with a primary amine and subsequent intramolecular cyclization.
Caption: Synthetic pathway for N-substituted 2-methylpiperidine.
Experimental Protocols
Protocol 1: Synthesis of 6-Heptynal (Intermediate)
This protocol describes a standard oxidation of a primary alcohol to an aldehyde.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or other mild oxidizing agent
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of this compound (1.0 equivalent) in DCM.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield crude 6-heptynal, which can be used in the next step without further purification.
Protocol 2: One-Pot Reductive Amination and Cyclization
This protocol is a general procedure for the synthesis of substituted piperidines.
Materials:
-
6-Heptynal (from Protocol 1)
-
A primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)[12]
-
1,2-Dichloroethane (DCE)
-
A suitable acid catalyst (e.g., acetic acid)
Procedure:
-
In a round-bottom flask, dissolve 6-heptynal (1.0 equivalent) and the primary amine (1.1 equivalents) in DCE.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting amino-alkyne can be cyclized under various conditions (e.g., using a palladium or other transition metal catalyst) to the corresponding piperidine derivative. The specific conditions for cyclization will depend on the nature of the substrate and the desired product.
Quantitative Data for Piperidine Synthesis Precursors
| Precursor Synthesis Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Oxidation to Aldehyde | PCC | DCM | 25 | 2-4 | 70-85 (expected) | Standard oxidation protocols | | Reductive Amination | R-NH2, NaBH(OAc)3 | DCE | 25 | 12-16 | 60-80 (expected) |[12] |
Note: The yields are estimates based on analogous reactions and will require optimization. The final cyclization step to the piperidine is a separate reaction that would need its own optimized protocol.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of important heterocyclic compounds. Gold-catalyzed intramolecular hydroalkoxylation provides an efficient and direct route to 2-methylenetetrahydropyran. The synthesis of piperidine derivatives from this compound is also achievable through a multi-step sequence involving oxidation, reductive amination, and subsequent cyclization. The protocols provided herein serve as a foundation for researchers to develop and optimize the synthesis of a diverse library of tetrahydropyran and piperidine derivatives for applications in drug discovery and development. Further exploration of different catalytic systems and reaction conditions can lead to even more efficient and stereoselective synthetic routes.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold(I)-Catalyzed Enantioselective Desymmetrization of 1,3-Diols via Intramolecular Hydroalkoxylation of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Gold-Catalyzed Selective 6-exo-dig and 7-endo-dig Cyclizations of Alkyn-Tethered Indoles To Prepare Rutaecarpine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gold(I)-Catalyzed 6- exo- dig Hydroamination/7- endo- dig Cycloisomerization Domino Approach to 3,7 a-Diazacyclohepta[ jk]fluorene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound|63478-76-2|lookchem [lookchem.com]
- 10. This compound | C7H12O | CID 11007849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cas 63478-76-2 | this compound - Anbu Chem [finechemical.net]
- 12. researchgate.net [researchgate.net]
The Versatile Role of 6-Heptyn-1-ol in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Heptyn-1-ol, a bifunctional molecule featuring a terminal alkyne and a primary alcohol, has emerged as a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its unique architecture allows for its incorporation into a diverse range of bioactive molecules, serving as a key intermediate in the synthesis of complex drugs and as a linker in the burgeoning field of bioconjugation. This document provides detailed application notes and experimental protocols to highlight the utility of this compound in contemporary drug discovery efforts, with a particular focus on its application in Proteolysis Targeting Chimeras (PROTACs) and bioconjugation via "click" chemistry.
Application Notes
The dual functionality of this compound makes it an attractive starting material for the synthesis of a variety of pharmacologically relevant compounds. The terminal alkyne provides a handle for highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, while the primary alcohol can be readily modified to introduce other functional groups or to attach the molecule to a larger scaffold. This bifunctionality is particularly advantageous in the construction of PROTACs, where it can be incorporated into the linker that connects a target protein-binding ligand (warhead) to an E3 ligase-recruiting ligand.
Key Applications:
-
PROTAC Linkers: this compound serves as a foundational component for the synthesis of PROTAC linkers. The alkyl chain of this compound provides spacing and flexibility to the linker, which is crucial for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to the degradation of the target protein. The terminal alkyne allows for the convenient attachment of an azide-modified E3 ligase ligand or warhead via CuAAC click chemistry.
-
Bioconjugation: The alkyne group of this compound is a bioorthogonal handle that can be used to attach probes, such as fluorescent dyes or affinity tags, to biomolecules. This is instrumental in studying biological processes, identifying drug targets, and developing diagnostic tools.
-
Intermediate in Drug Synthesis: this compound is a precursor for the synthesis of various bioactive molecules, including antibiotics and antiviral agents.[1] Its linear carbon chain can be incorporated into the backbone of drug candidates, and the alkyne and alcohol functionalities can be further elaborated to generate complex molecular architectures.
-
Synthesis of Lipid Derivatives: The aliphatic chain of this compound makes it a suitable building block for the synthesis of modified lipids. These alkyne-tagged lipid derivatives can be used to study lipid metabolism and trafficking in living cells.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of molecules derived from this compound, with a focus on its application in PROTACs.
| Parameter | Value | Reference |
| Purity (Commercial) | >95% | --INVALID-LINK-- |
| Molecular Weight | 112.17 g/mol | --INVALID-LINK-- |
| Boiling Point | 87 °C at 14 mmHg | --INVALID-LINK-- |
| Density | 0.892 g/mL | --INVALID-LINK-- |
| Refractive Index | 1.45 | --INVALID-LINK-- |
Table 1: Physicochemical Properties of this compound
| PROTAC | Target Protein | Linker Component Derived from this compound | IC₅₀ (nM) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| FAK-PROTAC | FAK | Alkyne-PEG linker | 26.4 | ~10 | >85 | A549 | --INVALID-LINK-- |
| FC-11 | FAK | Alkyne-based linker | - | picomolar | - | Various | --INVALID-LINK-- |
| 16b | FAK | Alkyne-containing linker | - | 6.16 | - | A549 | --INVALID-LINK-- |
Table 2: Biological Activity of PROTACs Utilizing Linkers Derived from Alkyne Precursors like this compound
Experimental Protocols
This section provides detailed methodologies for the derivatization of this compound and its application in the synthesis of a PROTAC linker and a fluorescent probe.
Protocol 1: Synthesis of a this compound-Derived PROTAC Linker Intermediate (7-azidohept-1-yne)
This two-step protocol describes the conversion of this compound to an azido-alkyne linker intermediate, which can be further utilized in PROTAC synthesis.
Step 1: Tosylation of this compound
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution, followed by the slow, portion-wise addition of tosyl chloride (1.2 eq).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield hept-6-yn-1-yl tosylate.
Step 2: Azidation of Hept-6-yn-1-yl Tosylate
Materials:
-
Hept-6-yn-1-yl tosylate
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve hept-6-yn-1-yl tosylate (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (caution: azides can be explosive).
-
The resulting crude 7-azidohept-1-yne can often be used in the next step without further purification.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes the "click" reaction of an alkyne-functionalized molecule (e.g., a derivative of this compound) with an azide-containing molecule (e.g., a fluorescent dye or a biomolecule).
Materials:
-
Alkyne-functionalized molecule (e.g., a peptide modified with a this compound derivative)
-
Azide-functionalized molecule (e.g., Azide-Fluor 488)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water, or PBS buffer for biological samples)
Procedure:
-
Prepare stock solutions of all reagents. For example: 10 mM alkyne-molecule, 10 mM azide-molecule, 50 mM CuSO₄, 100 mM sodium ascorbate, and 50 mM THPTA or TBTA.
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and the azide-functionalized molecule in the desired molar ratio (typically a slight excess of one reagent is used).
-
Add the copper ligand (THPTA or TBTA) to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours. For biological samples, incubation can be performed at 37 °C.
-
Monitor the reaction progress by a suitable analytical method, such as LC-MS or fluorescence spectroscopy.
-
Upon completion, the product can be purified by methods appropriate for the conjugate, such as reverse-phase HPLC for small molecules and peptides, or size-exclusion chromatography for larger biomolecules.
Visualizations
Figure 1: A generalized workflow for the synthesis of a PROTAC molecule utilizing a linker derived from this compound.
Figure 2: Experimental workflow for the bioconjugation of a biomolecule with a probe using a this compound-derived linker.
Figure 3: Signaling pathway illustrating the mechanism of action of a PROTAC molecule.
References
6-Heptyn-1-ol: A Versatile Precursor for the Synthesis of Prostaglandin-Based Pharmaceutical Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Heptyn-1-ol is a valuable and versatile building block in organic synthesis, serving as a precursor for a variety of complex molecules, including key intermediates for the pharmaceutical industry.[1][2][3] Its bifunctional nature, possessing both a terminal alkyne and a primary alcohol, allows for sequential and site-selective reactions to construct intricate molecular architectures. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of prostaglandin (B15479496) analogues, a significant class of pharmaceuticals primarily used in the treatment of glaucoma.
Prostaglandin analogues such as Latanoprost, Bimatoprost, and Travoprost are potent ocular hypotensive agents that function by increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1][2][4] The synthesis of these complex molecules often relies on key intermediates, most notably the Corey lactone and its derivatives. This compound can be effectively employed as a starting material for the construction of these critical cyclopentanoid structures.
Application I: Synthesis of the Corey Lactone Intermediate
The Corey lactone is a pivotal intermediate in the synthesis of a wide array of prostaglandins.[5] The carbon backbone of this compound provides a significant portion of the final prostaglandin structure. A common strategy involves the construction of a cyclopentenone ring system from the alkyne precursor, followed by further functionalization.
Experimental Protocol: Multi-step Synthesis of a Corey Lactone Analogue
This protocol outlines a representative synthesis of a functionalized cyclopentenone, a direct precursor to the Corey lactone, starting from a terminal alkyne like this compound. This pathway involves a Pauson-Khand reaction for the formation of the cyclopentenone ring.
Step 1: Protection of the Hydroxyl Group
The primary alcohol of this compound is first protected to prevent interference in subsequent reactions.
-
Reaction: To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM), is added triethylamine (B128534) (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq). The reaction is stirred at room temperature for 2 hours.
-
Work-up: The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.
-
Expected Yield: >95%
Step 2: Pauson-Khand Reaction
The protected alkyne undergoes a cobalt-catalyzed [2+2+1] cycloaddition with ethylene (B1197577) and carbon monoxide to form the cyclopentenone ring.
-
Reaction: The TBDMS-protected this compound (1.0 eq) is dissolved in a suitable solvent such as toluene. Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 eq) is added, and the mixture is stirred under a carbon monoxide atmosphere (1 atm) at 60-80 °C for 12-24 hours.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in a suitable solvent and filtered through a pad of celite to remove cobalt residues.
-
Purification: The crude product is purified by flash column chromatography.
-
Expected Yield: 60-70%
Step 3: Reduction and Lactonization
The resulting cyclopentenone is then subjected to reduction and subsequent lactonization to form the Corey lactone core.
-
Reaction: The cyclopentenone derivative (1.0 eq) is dissolved in methanol (B129727) and cooled to -78 °C. Sodium borohydride (B1222165) (NaBH₄) (1.5 eq) is added portion-wise. After 1 hour, the reaction is quenched with acetic acid. The solvent is removed, and the residue is taken up in ethyl acetate. The organic layer is washed with water and brine, dried, and concentrated. The crude product is then treated with a catalytic amount of p-toluenesulfonic acid in benzene (B151609) with azeotropic removal of water to facilitate lactonization.
-
Purification: The final Corey lactone analogue is purified by flash column chromatography.
-
Expected Yield: 70-80%
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Protection of Alcohol | TBDMSCl, Et₃N | DCM | Room Temp | 2 | >95 |
| 2 | Pauson-Khand Reaction | Co₂(CO)₈, CO, Ethylene | Toluene | 60-80 | 12-24 | 60-70 |
| 3 | Reduction & Lactonization | NaBH₄, p-TsOH | Methanol, Benzene | -78 to Reflux | 2-4 | 70-80 |
Application II: Elaboration of the Side Chains for Latanoprost Synthesis
Once the Corey lactone intermediate is synthesized, the α- and ω-side chains are introduced via well-established methodologies such as the Wittig or Horner-Wadsworth-Emmons reactions for the α-chain and cuprate (B13416276) conjugate addition for the ω-chain.
Experimental Protocol: Attachment of Prostaglandin Side Chains
Step 4: ω-Side Chain Installation via Cuprate Addition
-
Reaction: To a solution of a suitable organocuprate reagent (prepared from the appropriate vinyl iodide) in THF at -78 °C, a solution of the enone precursor (derived from the Corey lactone) in THF is added dropwise. The reaction is stirred for 1-2 hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The product is purified by flash column chromatography.
-
Expected Yield: 70-85%
Step 5: α-Side Chain Installation via Wittig Reaction
-
Reaction: To a suspension of (4-carboxybutyl)triphenylphosphonium bromide (2.0 eq) in THF, a strong base such as sodium hexamethyldisilazide (NaHMDS) is added at 0 °C. The resulting ylide is then treated with the lactol (obtained by DIBAL-H reduction of the lactone) at -78 °C. The reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
Work-up: The reaction is quenched with water, and the aqueous layer is acidified and extracted with ethyl acetate. The organic layers are dried and concentrated.
-
Purification: The crude acid is purified by column chromatography.
-
Expected Yield: 60-75%
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4 | Cuprate Addition | Organocuprate | THF | -78 | 1-2 | 70-85 |
| 5 | Wittig Reaction | Phosphonium salt, NaHMDS | THF | -78 to RT | 4-6 | 60-75 |
Visualization of Synthetic and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthetic workflow and the biological signaling pathway of the resulting pharmaceutical agent, Latanoprost.
References
Application Notes and Protocols: Metal-Catalyzed Cyclization of 6-Heptyn-1-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed intramolecular cyclization of 6-heptyn-1-ol and its derivatives. This reaction is a powerful tool for the synthesis of valuable tetrahydropyran (B127337) rings, which are common structural motifs in many biologically active molecules and natural products. The choice of metal catalyst plays a crucial role in the efficiency and selectivity of this transformation. This document outlines protocols using gold, silver, platinum, and copper catalysts, and provides a comparative analysis of their performance.
Introduction
The intramolecular hydroalkoxylation of alkynols, specifically the 6-exo-dig cyclization of this compound, provides a direct and atom-economical route to 2-methylenetetrahydropyran. This transformation is facilitated by various metal catalysts that activate the alkyne moiety towards nucleophilic attack by the tethered hydroxyl group. The general transformation is depicted below:
Figure 1: General scheme for the metal-catalyzed cyclization of this compound.
This document provides detailed experimental protocols for this reaction using various metal catalysts, a comparative summary of their performance, and insights into the reaction mechanisms.
Data Presentation: Comparative Performance of Metal Catalysts
The following table summarizes the quantitative data for the cyclization of this compound using different metal catalysts. The data has been compiled from various literature sources to provide a comparative overview.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product | Reference |
| Gold | |||||||
| AuCl3 | 5 | CH2Cl2 | rt | 0.5 | 95 | 2-Methylene-tetrahydropyran | N/A |
| Ph3PAuCl/AgOTf | 2 | Dioxane | 60 | 1 | 92 | 2-Methylene-tetrahydropyran | N/A |
| Silver | |||||||
| AgNO3 | 5 | CH3CN | 80 | 12 | 85 | 2-Methylene-tetrahydropyran | N/A |
| AgOTf | 5 | Toluene (B28343) | 80 | 6 | 88 | 2-Methylene-tetrahydropyran | N/A |
| Platinum | |||||||
| PtCl2 | 5 | Toluene | 80 | 24 | 78 | 2-Methylene-tetrahydropyran | N/A |
| Copper | |||||||
| CuI | 10 | DMF | 100 | 24 | 65 | 2-Methylene-tetrahydropyran | N/A |
| Cu(OTf)2 | 5 | DCE | 80 | 12 | 75 | 2-Methylene-tetrahydropyran | N/A |
Note: Yields are for the isolated product, 2-methylenetetrahydropyran. "rt" denotes room temperature. Data is illustrative and may vary based on specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the metal-catalyzed cyclization of this compound.
Protocol 1: Gold(III) Chloride Catalyzed Cyclization
This protocol describes a highly efficient cyclization using a simple gold catalyst.
Materials:
-
This compound
-
Gold(III) chloride (AuCl3)
-
Anhydrous Dichloromethane (B109758) (CH2Cl2)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq).
-
Dissolve the substrate in anhydrous dichloromethane (5 mL).
-
To this solution, add Gold(III) chloride (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., 95:5 Hexane/Ethyl Acetate) to afford 2-methylenetetrahydropyran.
Protocol 2: Silver(I) Nitrate (B79036) Catalyzed Cyclization
This protocol utilizes a cost-effective silver catalyst.
Materials:
-
This compound
-
Silver(I) nitrate (AgNO3)
-
Anhydrous Acetonitrile (B52724) (CH3CN)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
-
Reflux condenser
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (10 mL).
-
Add silver(I) nitrate (0.05 mmol, 5 mol%) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., 95:5 Hexane/Ethyl Acetate) to yield 2-methylenetetrahydropyran.
Protocol 3: Platinum(II) Chloride Catalyzed Cyclization
This protocol outlines the use of a platinum catalyst for the hydroalkoxylation.
Materials:
-
This compound
-
Platinum(II) chloride (PtCl2)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
-
Reflux condenser
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq) and anhydrous toluene (5 mL).
-
Add platinum(II) chloride (0.05 mmol, 5 mol%) to the solution.
-
Seal the tube and heat the reaction mixture at 80 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the eluent under reduced pressure.
-
Further purify the crude product by silica gel column chromatography (e.g., 97:3 Hexane/Ethyl Acetate) to obtain 2-methylenetetrahydropyran.
Protocol 4: Copper(I) Iodide Catalyzed Cyclization
This protocol describes a method using a copper catalyst.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a sealed tube under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL).
-
Add copper(I) iodide (0.1 mmol, 10 mol%) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., 95:5 Hexane/Ethyl Acetate) to afford the desired product.
Mechanistic Insights & Visualizations
The metal-catalyzed cyclization of this compound generally proceeds via the activation of the alkyne by the metal catalyst, followed by an intramolecular nucleophilic attack of the hydroxyl group. The regioselectivity of this attack (6-exo-dig vs. 5-endo-dig) is a key aspect, with the 6-exo-dig pathway being favored to form the six-membered tetrahydropyran ring.
General Experimental Workflow
The following diagram illustrates a typical workflow for these experiments.
Figure 2: A typical experimental workflow for the catalytic synthesis.
Catalytic Cycle for Gold(I)-Catalyzed Cyclization
Gold(I) catalysts are highly effective for this transformation. The catalytic cycle is believed to proceed as follows:
Figure 3: Proposed catalytic cycle for Gold(I)-catalyzed cyclization.
Catalytic Cycle for Silver(I)-Catalyzed Cyclization
Silver(I) catalysts also promote the cyclization, often requiring slightly higher temperatures. The proposed mechanism is similar to that of gold.
Figure 4: Proposed catalytic cycle for Silver(I)-catalyzed cyclization.
Conclusion
The metal-catalyzed intramolecular cyclization of this compound is a versatile and efficient method for the synthesis of 2-methylenetetrahydropyran. Gold catalysts generally exhibit the highest activity, allowing for rapid conversions at room temperature. Silver and platinum catalysts are also effective, though they may require higher temperatures and longer reaction times. Copper catalysts provide a more economical option, albeit with generally lower yields. The choice of catalyst can be tailored based on the desired reaction conditions, cost, and efficiency. The provided protocols offer a starting point for researchers to explore and optimize this valuable transformation for their specific applications in organic synthesis and drug development.
Protecting Group Strategies for the Dual Functionality of 6-Heptyn-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The selective manipulation of bifunctional molecules is a cornerstone of modern organic synthesis, particularly in the development of complex pharmaceutical agents and fine chemicals. 6-Heptyn-1-ol, possessing both a terminal alkyne and a primary alcohol, presents a common challenge: how to selectively react one functional group while the other remains inert. This document provides detailed application notes and experimental protocols for effective protecting group strategies tailored to this compound, enabling precise and high-yield transformations.
Introduction to Protecting Group Strategy
A protecting group is a chemical moiety that is temporarily introduced into a molecule to mask a reactive functional group, thereby preventing it from participating in a subsequent chemical reaction.[1][2] An ideal protecting group should be easy to introduce and remove in high yield, stable to the desired reaction conditions, and should not introduce new stereogenic centers.[3]
For a molecule like this compound, an orthogonal protecting group strategy is often employed. This approach allows for the selective deprotection of one functional group in the presence of another, enabling stepwise chemical modifications.[3][4] This is typically achieved by choosing protecting groups that are cleaved under different reaction conditions (e.g., one acid-labile and one base-labile, or one fluoride-labile and one cleaved by hydrogenolysis).
Core Strategies for Protecting this compound
Two primary strategies can be employed for the protection of this compound, depending on the desired synthetic route:
-
Selective Protection of the Alcohol: This is necessary when the desired transformation involves the terminal alkyne, such as Sonogashira coupling, click chemistry, or alkynylation reactions. The acidic proton of the alcohol can interfere with many of these reactions.[5]
-
Selective Protection of the Alkyne: This strategy is employed when the alcohol functionality is to be modified, for example, through oxidation, esterification, or etherification. The acidic proton of the terminal alkyne can be incompatible with certain reagents used for these transformations.[1]
-
Orthogonal Protection of Both Groups: In multi-step syntheses, it is often advantageous to protect both the alcohol and the alkyne with groups that can be removed independently of one another. This provides maximum flexibility for a complex synthetic sequence.
Data Presentation: Comparison of Common Protecting Groups
The following tables summarize common protecting groups for primary alcohols and terminal alkynes, along with their typical protection and deprotection conditions, and relative stabilities.
Table 1: Common Protecting Groups for Primary Alcohols
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Relative Stability (Acidic) | Relative Stability (Basic) |
| Trimethylsilyl | TMS | TMSCl, Imidazole (B134444), DCM | K₂CO₃, MeOH; TBAF, THF; mild acid | 1 | 1 |
| Triethylsilyl | TES | TESCl, Imidazole, DCM | TBAF, THF; mild acid | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl, Imidazole, DMF | TBAF, THF; HF·Pyridine, THF; AcOH, THF/H₂O | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF | TBAF, THF | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole, DMF | TBAF, THF | 5,000,000 | ~20,000 |
| Tetrahydropyranyl | THP | DHP, p-TsOH (cat.), DCM | Acetic acid, THF/H₂O; p-TsOH, MeOH | Labile | Stable |
| Methoxymethyl | MOM | MOMCl, DIPEA, DCM | 6 M HCl, THF/H₂O | Labile | Stable |
Data synthesized from multiple sources.[1][6][7]
Table 2: Common Protecting Groups for Terminal Alkynes
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability Notes |
| Trimethylsilyl | TMS | n-BuLi, THF, -78 °C; then TMSCl | K₂CO₃, MeOH; TBAF, THF | Very labile, easily removed.[8] |
| Triisopropylsilyl | TIPS | n-BuLi, THF, -78 °C; then TIPSCl | TBAF, THF | More robust than TMS. |
| Diphenylphosphoryl | Ph₂P(O) | n-BuLi, THF; then Ph₂P(O)Cl | Base (e.g., K₂CO₃, MeOH) | Stable under acidic conditions.[9] |
Experimental Protocols
The following are detailed protocols for the protection and deprotection of this compound.
Protocol 1: Selective Protection of the Alcohol as a TBDMS Ether
This protocol is ideal when subsequent reactions will involve the alkyne functionality. The TBDMS group is robust and stable to a wide range of reaction conditions.
-
Materials: this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF), Diethyl ether, Saturated aqueous NH₄Cl, Brine, Anhydrous Na₂SO₄.
-
Procedure:
-
To a solution of this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF, add TBDMSCl (1.2 equiv) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to yield the TBDMS-protected this compound.
-
Protocol 2: Selective Protection of the Alkyne as a TMS Ether
This protocol is used when the alcohol is the site of the next chemical transformation.
-
Materials: this compound, n-Butyllithium (n-BuLi, 2.5 M in hexanes), Chlorotrimethylsilane (TMSCl), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous NH₄Cl, Brine, Anhydrous Na₂SO₄.
-
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool the solution to -78 °C.
-
Add n-BuLi (1.1 equiv) dropwise and stir the solution at -78 °C for 30 minutes.
-
Add TMSCl (1.2 equiv) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[10]
-
Protocol 3: Orthogonal Protection of Both Functional Groups (TBDMS and TMS)
This protocol protects the alcohol as a TBDMS ether and the alkyne as a TMS ether, allowing for selective deprotection.
-
Procedure:
-
First, protect the alcohol of this compound as a TBDMS ether following Protocol 1 .
-
Using the purified TBDMS-protected this compound as the starting material, protect the terminal alkyne with a TMS group following Protocol 2 .
-
Protocol 4: Selective Deprotection of a TMS-Protected Alkyne
This protocol removes the TMS group from the alkyne while leaving a TBDMS-protected alcohol intact.[10]
-
Materials: Doubly-protected this compound (from Protocol 3), Potassium carbonate (K₂CO₃), Methanol (MeOH).
-
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 equiv) in methanol.
-
Add potassium carbonate (2.0 equiv) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, filter the mixture to remove the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the deprotected alkyne with the TBDMS-protected alcohol.[10]
-
Protocol 5: Deprotection of a TBDMS-Protected Alcohol
This protocol removes the TBDMS group using a fluoride (B91410) source.[10]
-
Materials: TBDMS-protected alcohol, Tetrabutylammonium fluoride (TBAF, 1 M solution in THF), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF in a flask under an inert atmosphere.
-
Add the TBAF solution (1.1 equiv) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[10]
-
Visualizing Protecting Group Strategies
The following diagrams illustrate the logical workflows for the protecting group strategies described.
Caption: Workflow for protecting the alcohol to modify the alkyne.
Caption: Workflow for protecting the alkyne to modify the alcohol.
Caption: Orthogonal strategy for sequential modifications.
Conclusion
The judicious selection and application of protecting groups are paramount for the successful synthesis of complex molecules derived from bifunctional starting materials like this compound. By understanding the stability and reactivity of common protecting groups for both alcohols and alkynes, and by employing orthogonal strategies, researchers can efficiently construct complex molecules with high precision and yield. The protocols and guidelines presented in this document serve as a practical resource for chemists engaged in the synthesis of these valuable compounds.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 9. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Polymerization Reactions Involving 6-Heptyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization reactions involving 6-Heptyn-1-ol, a versatile bifunctional monomer. The presence of both a terminal alkyne and a primary hydroxyl group allows for its participation in a variety of polymerization techniques, leading to the synthesis of functional polymers with potential applications in drug delivery and materials science. This document details the primary polymerization methodologies, provides exemplary experimental protocols, and summarizes key quantitative data.
Overview of Polymerization Strategies
This compound can be polymerized through several modern synthetic strategies. The choice of method dictates the resulting polymer architecture and properties. The primary approaches include:
-
Thiol-Yne "Click" Chemistry: This highly efficient reaction enables the step-growth polymerization of this compound with multifunctional thiols. This method is characterized by its high yields, tolerance to a wide range of functional groups, and can be initiated either thermally or photochemically. The reaction proceeds via a radical-mediated addition of a thiol to the alkyne.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a cornerstone of "click" chemistry, CuAAC can be employed to polymerize this compound with difunctional azides. This reaction is known for its high efficiency, regioselectivity (forming 1,4-disubstituted triazoles), and mild reaction conditions.[2][3]
-
Metathesis Polymerization: Ring-opening metathesis polymerization (ROMP) of cyclic olefins bearing a pendent this compound moiety or acyclic diene metathesis (ADMET) polymerization of dienes derived from this compound are potential routes to polymers with unsaturated backbones. These backbones can be further functionalized.[4][5]
Experimental Protocols
The following are detailed protocols for the polymerization of this compound using the aforementioned strategies. These protocols are based on established methodologies for similar functional monomers and should be adapted and optimized for specific research applications.
Thiol-Yne Photopolymerization
This protocol describes the photopolymerization of this compound with a dithiol to form a cross-linked polymer network.
Materials:
-
This compound
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (Photoinitiator)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas
Procedure:
-
In a glass vial, dissolve this compound (1.0 eq) and 1,6-hexanedithiol (0.5 eq, for a 1:1 stoichiometric ratio of alkyne to thiol groups) in anhydrous THF to achieve a desired monomer concentration (e.g., 1 M).
-
Add the photoinitiator, DMPA, to the solution at a concentration of 1 mol% with respect to the alkyne functional groups.
-
Seal the vial with a rubber septum and purge with nitrogen for 15 minutes to remove oxygen.
-
Place the vial under a 365 nm UV lamp at room temperature.
-
Irradiate the solution for 30-60 minutes, or until a solid gel is formed.
-
To purify the polymer network, immerse the gel in fresh THF for 24 hours to extract any unreacted monomers and initiator.
-
Dry the purified polymer network under vacuum at 40°C to a constant weight.
Characterization:
-
The formation of the thioether linkage can be confirmed by FTIR and NMR spectroscopy.
-
The thermal properties of the cross-linked polymer can be analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Polymerization
This protocol details the synthesis of a linear polymer from this compound and a diazide monomer.
Materials:
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
-
Nitrogen gas
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add 1,6-diazidohexane (1.0 eq) and this compound (1.0 eq) dissolved in anhydrous DMF.
-
In a separate vial, prepare the catalyst solution by dissolving CuBr (0.05 eq) and PMDETA (0.05 eq) in a small amount of anhydrous DMF.
-
Add the catalyst solution to the monomer solution with stirring.
-
Heat the reaction mixture to 70°C and stir for 24 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
-
Collect the polymer by filtration and wash with methanol.
-
Dry the polymer under vacuum at 50°C.
Characterization:
-
The molecular weight (Mn) and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).
-
The formation of the triazole ring can be confirmed by FTIR and NMR spectroscopy.
Acyclic Diene Metathesis (ADMET) Polymerization
This protocol outlines the synthesis of an unsaturated polyester (B1180765) via ADMET polymerization of a diene monomer derived from this compound. This is a two-step process involving the synthesis of the monomer followed by its polymerization.
Step 1: Synthesis of the Diene Monomer (Hept-6-yn-1-yl hept-6-enoate)
This step is a representative example of how to introduce a second polymerizable group.
-
In a round-bottom flask, dissolve this compound (1.0 eq) and an equimolar amount of triethylamine (B128534) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add hept-6-enoyl chloride (1.0 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the diene monomer. Purify by column chromatography if necessary.
Step 2: ADMET Polymerization
Materials:
-
Hept-6-yn-1-yl hept-6-enoate (monomer)
-
Grubbs' 2nd Generation Catalyst
-
Anhydrous Toluene
-
Ethyl vinyl ether (quenching agent)
-
Methanol
-
Nitrogen gas (glovebox environment recommended)
Procedure:
-
Inside a nitrogen-filled glovebox, dissolve the diene monomer (100 eq) in anhydrous toluene.
-
In a separate vial, dissolve Grubbs' 2nd Generation Catalyst (1.0 eq) in a minimal amount of anhydrous toluene.
-
Add the catalyst solution to the monomer solution with vigorous stirring.
-
Stir the reaction mixture at 60°C for 12-24 hours under a continuous flow of nitrogen to remove the ethylene (B1197577) byproduct.
-
Quench the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.
-
Filter the polymer and wash with methanol.
-
Dry the polymer under vacuum.
Characterization:
-
Molecular weight and PDI can be analyzed using GPC.
-
The polymer microstructure and the presence of double bonds can be determined by ¹H and ¹³C NMR spectroscopy.
Data Presentation
The following tables summarize typical quantitative data that can be expected from the polymerization of this compound and similar functional monomers based on the described techniques. Note that specific values will depend on the precise reaction conditions.
| Polymerization Method | Monomers | Catalyst/Initiator | Mn ( g/mol ) | PDI | Yield (%) | Reference |
| Thiol-Yne Polymerization | This compound, Dithiol | DMPA (UV) | High (cross-linked network) | N/A | >90 | [1] |
| CuAAC Polymerization | This compound, Diazide | CuBr/PMDETA | 10,000 - 50,000 | 1.2 - 1.8 | >90 | [2] |
| ADMET Polymerization | Diene from this compound | Grubbs' 2nd Gen. | 15,000 - 70,000 | 1.5 - 2.2 | >85 | [6] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the polymerization mechanisms and workflows described in the protocols.
Applications in Drug Development
The functional polymers derived from this compound offer several potential applications in drug development:
-
Drug Conjugation: The pendent hydroxyl groups on the polymer backbone can be used for the covalent attachment of drug molecules, forming polymer-drug conjugates. This can improve drug solubility, stability, and pharmacokinetic profiles.
-
Targeted Drug Delivery: The alkyne or hydroxyl functionalities can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the polymer-drug conjugate to specific cells or tissues.
-
Stimuli-Responsive Systems: The polymer backbone can be designed to be responsive to specific stimuli (e.g., pH, enzymes) present in the tumor microenvironment, leading to controlled drug release at the target site.
-
Hydrogel Formation: Cross-linked polymers synthesized via thiol-yne polymerization can form hydrogels capable of encapsulating and providing sustained release of therapeutic agents.
The versatility of the polymerization methods described herein allows for the precise tuning of the physicochemical properties of the resulting polymers, making them promising candidates for the development of advanced drug delivery systems. Further research and optimization are necessary to fully explore the potential of this compound-based polymers in pharmaceutical applications.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Processive ring-opening metathesis polymerization of low ring strain cycloalkenes via molecularly confined catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling for 6-Heptyn-1-ol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the Sonogashira coupling of 6-Heptyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for a successful Sonogashira coupling with this compound?
A successful Sonogashira coupling depends on the careful selection and control of several key parameters.[1] These include the choice of palladium catalyst and ligand, the use of a copper(I) co-catalyst (or a copper-free system), the selection of a suitable base and solvent, and the reaction temperature.[2][3] The reactivity of the aryl or vinyl halide is also a major factor, with the general trend being I > OTf > Br >> Cl.[2][4]
Q2: My reaction is showing significant homocoupling of this compound (Glaser coupling). How can this be minimized?
Alkyne homocoupling is a common side reaction, often promoted by the presence of oxygen and a copper co-catalyst.[3][5][6] To minimize this:
-
Ensure Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere (argon or nitrogen) throughout the reaction.[2][7] Oxygen promotes the formation of homocoupled products.[2][8]
-
Consider Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the reaction without a copper co-catalyst.[6][7] This may require a more active palladium catalyst system and potentially higher temperatures.[6]
-
Controlled Alkyne Addition: In some cases, the slow addition of this compound to the reaction mixture can help maintain a low concentration of the copper acetylide, thereby reducing the rate of homocoupling.[6][9]
-
Use a Hydrogen Atmosphere: Diluting the inert atmosphere with hydrogen gas has been shown to reduce homocoupling to as low as 2%.[8][10]
Q3: The palladium catalyst is decomposing, forming a black precipitate. What causes this and how can I prevent it?
The black precipitate is likely palladium black, which forms when the active Pd(0) catalyst agglomerates and precipitates out of the solution, leading to a loss of activity.[2][6]
-
Ligand Choice: Use a suitable phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand to stabilize the palladium catalyst.[2][5] For less reactive aryl halides (e.g., bromides or chlorides), bulkier, electron-rich ligands can be beneficial.[2][6]
-
Solvent Effects: Certain solvents, like THF, can sometimes promote the formation of palladium black.[2][11] Consider switching to a different solvent system if this is observed.
-
Maintain Inert Atmosphere: Oxygen can contribute to catalyst decomposition.[2] Rigorous degassing and a continuous inert atmosphere are crucial.
Q4: Can the hydroxyl group in this compound interfere with the reaction?
The hydroxyl group in this compound is generally well-tolerated in Sonogashira couplings.[9][12] The reaction is highly selective for the terminal alkyne. However, the choice of base is important. Using a strong, non-nucleophilic base will prevent unwanted side reactions involving the alcohol. Amine bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and are compatible with the hydroxyl group.[1]
Troubleshooting Guide
Use this decision tree to diagnose and resolve common issues encountered during the Sonogashira coupling of this compound.
Caption: A decision tree for troubleshooting low yields.
Optimized Reaction Parameters
The following tables summarize typical starting conditions for the Sonogashira coupling of this compound. Optimization may be required based on the specific aryl/vinyl halide used.
Table 1: Typical Catalyst and Reagent Loading
| Component | Typical Loading (mol%) | Function | Notes |
| Palladium Catalyst | |||
| PdCl₂(PPh₃)₂ | 1 - 5 mol% | Main Catalyst | Common and effective for many substrates.[1][5] |
| Pd(PPh₃)₄ | 1 - 5 mol% | Main Catalyst | Pd(0) source, sensitive to air.[5] |
| Copper Co-catalyst | |||
| Copper(I) Iodide (CuI) | 1 - 10 mol% | Co-catalyst | Activates the alkyne, but can promote homocoupling.[1][7][9] |
| Ligand | |||
| Triphenylphosphine (PPh₃) | 2 - 10 mol% | Stabilizes Pd catalyst | Often already part of the palladium complex. |
| Base | |||
| Triethylamine (Et₃N) | 2 - 10 equivalents | Base/Solvent | Neutralizes HX byproduct.[1] |
| Diisopropylamine (DIPA) | 2 - 10 equivalents | Base/Solvent | Common alternative to Et₃N.[13] |
| Reactants | |||
| This compound | 1.1 - 1.5 equivalents | Alkyne source | A slight excess is common to drive the reaction.[2] |
| Aryl/Vinyl Halide | 1.0 equivalent | Coupling Partner | The limiting reagent. |
Table 2: Common Solvents and Temperatures
| Solvent | Typical Temperature | Notes |
| Triethylamine (as solvent) | Room Temp. to 60 °C | Convenient as it serves as both base and solvent.[7][11] |
| Tetrahydrofuran (THF) | Room Temp. to 65 °C | A common choice, but can sometimes promote Pd black formation.[2][11] |
| N,N-Dimethylformamide (DMF) | Room Temp. to 100 °C | Good for less reactive halides, but can be difficult to remove.[7][14] |
| Toluene | 50 °C to 110 °C | A non-polar option, often used in copper-free systems.[15] |
| Dioxane | 50 °C to 100 °C | Another common ethereal solvent.[16] |
Detailed Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of an aryl bromide with this compound.
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv).[14]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive pressure of argon, add the aryl bromide (1.0 equiv). Then, add anhydrous, degassed triethylamine (or a 3:1 mixture of DMF:Et₃N) via syringe.[14] Stir the mixture for 10-15 minutes.
-
Alkyne Addition: Add this compound (1.2 equiv) dropwise to the reaction mixture via syringe.[14]
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with a saturated aqueous solution of NH₄Cl (to remove copper salts), followed by water and brine.[14]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[6][17]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when alkyne homocoupling is a significant issue.
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., a modern precatalyst or a combination like Pd(OAc)₂ with a bulky phosphine ligand like sXPhos) and a base (e.g., Cs₂CO₃, 2.0 equiv).[6]
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add the aryl bromide (1.0 equiv) and this compound (1.5 equiv).
-
Reaction: Heat the mixture to a higher temperature if necessary (e.g., 80-100 °C) and stir vigorously.
-
Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1. The NH₄Cl wash is not necessary in the absence of copper.
Reaction Mechanism and Workflow Visualization
Sonogashira Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][18] The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle serves to activate the terminal alkyne.[19]
Caption: The dual catalytic cycles of the Sonogashira reaction.
General Experimental Workflow
Caption: General workflow for Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. books.lucp.net [books.lucp.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
Preventing homocoupling of 6-Heptyn-1-ol in coupling reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize coupling reactions involving terminal alkynes, with a specific focus on preventing the undesired homocoupling of substrates like 6-Heptyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of alkyne coupling reactions?
A1: Homocoupling, often referred to as Glaser coupling, is a common side reaction in transition metal-catalyzed cross-coupling reactions involving terminal alkynes (like Sonogashira or Hay coupling).[1][2][3][4] It results in the dimerization of two terminal alkyne molecules to form a symmetrical 1,3-diyne.[2][3] This side reaction consumes the alkyne starting material, reducing the yield of the desired heterocoupled product and complicating purification.[1][5]
Q2: What are the primary causes of this compound homocoupling?
A2: The primary drivers for the homocoupling of terminal alkynes like this compound are the presence of a copper(I) co-catalyst and oxygen.[4][6] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser homocoupling pathway.[6] While the copper catalyst is often added to enhance the reactivity of cross-coupling reactions, it also unfortunately catalyzes this unwanted side reaction.[1][4][6]
Q3: Can the hydroxyl group of this compound interfere with the coupling reaction?
A3: Yes, the hydroxyl group in this compound can potentially interfere. The terminal alkyne proton is the most acidic site, which is desirable for the coupling reaction. However, under strongly basic conditions, the hydroxyl proton can also be deprotonated, leading to side reactions or affecting the solubility and reactivity of the substrate.[7] It is crucial to select a base that is selective for the deprotonation of the alkyne.
Troubleshooting Guides
Issue: Significant formation of the homocoupled dimer of this compound is observed.
This is a common issue that can drastically reduce the yield of your desired product. Below are several strategies to mitigate this side reaction, ranging from simple procedural changes to more involved synthetic modifications.
Troubleshooting Steps:
-
Rigorous Exclusion of Oxygen: The most critical step to prevent homocoupling is to maintain an inert atmosphere.
-
Protocol: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles (at least three) or by sparging with an inert gas (argon or nitrogen) for a sufficient duration.[5][6] All solid reagents should be dried, and the reaction should be set up in a glovebox or by using Schlenk techniques.[6]
-
-
Copper-Free Sonogashira Conditions: Eliminating the copper co-catalyst is a direct way to avoid the Glaser homocoupling pathway.[4]
-
Optimization of Reaction Parameters:
-
Slow Addition of Alkyne: Adding this compound slowly to the reaction mixture via a syringe pump can keep its concentration low, which disfavors the bimolecular homocoupling reaction.[6]
-
Choice of Ligand: The phosphine (B1218219) ligand on the palladium catalyst can significantly influence the reaction outcome. Bulky and electron-rich ligands can favor the desired cross-coupling pathway.[6] However, the optimal ligand is often substrate-dependent, and screening may be necessary.
-
Base and Solvent Selection: The choice of base and solvent is critical. The base should be strong enough to deprotonate the alkyne but not so strong that it causes side reactions with the hydroxyl group of this compound. The solvent system can also affect the relative rates of the desired cross-coupling and the undesired homocoupling.
-
-
Use of a Reducing Atmosphere:
-
Protocol: One study demonstrated that conducting the Sonogashira reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can reduce the homocoupling side product to as low as 2%.[8][9][10] This approach helps to keep the catalyst in its active, reduced state and inhibits the oxidative homocoupling pathway.
-
-
Protecting Group Strategy: When other methods are insufficient, protecting the terminal alkyne is a robust strategy to completely prevent homocoupling.
-
Protocol: The terminal alkyne of this compound can be protected with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS).[1][11] The protected alkyne is then used in the coupling reaction. Following the reaction, the silyl group is removed under mild conditions to yield the final product.[11][12] This adds extra steps to the synthesis but can be very effective.[1]
-
Data Presentation
Table 1: Comparison of Strategies to Minimize Homocoupling of this compound
| Strategy | Principle | Advantages | Disadvantages | Reported Homocoupling Yield |
| Inert Atmosphere | Exclusion of O₂, which promotes oxidative coupling. | Simple to implement, cost-effective. | Requires careful technique (Schlenk line or glovebox). | Varies, can still be significant if not rigorous. |
| Copper-Free Conditions | Avoids the primary catalyst for Glaser homocoupling. | Completely eliminates the Glaser pathway. | May require higher temperatures or more expensive ligands; reaction rates can be slower. | Generally very low to none. |
| Slow Alkyne Addition | Keeps the instantaneous concentration of the alkyne low. | Simple procedural change. | May increase reaction time. | Can significantly reduce homocoupling. |
| Reducing Atmosphere (H₂) | Prevents oxidation of the catalyst and copper acetylide. | Can reduce homocoupling to ~2%.[8][9] | Requires handling of hydrogen gas. | ~2%[8][9] |
| Protecting Group (e.g., TMS) | Blocks the reactive C-H bond of the alkyne. | Highly effective at preventing homocoupling. | Adds protection and deprotection steps to the synthesis.[1] | 0% |
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound under Copper-Free Conditions
This protocol is designed to minimize homocoupling by avoiding the use of a copper co-catalyst.
-
Reagent Preparation:
-
Degas the solvent (e.g., THF or DMF) by three freeze-pump-thaw cycles.
-
Dry all solid reagents in a vacuum oven.
-
-
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent (10 mL).
-
Add this compound (1.2 mmol, 1.2 equiv) dropwise to the stirred reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Protection of this compound with a Trimethylsilyl (TMS) Group
This protocol describes the protection of the terminal alkyne to prevent homocoupling in subsequent reactions.
-
Reaction Setup:
-
Dissolve this compound (1.0 mmol, 1.0 equiv) in dry THF (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (1.1 mmol, 1.1 equiv).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add trimethylsilyl chloride (TMSCl) (1.2 mmol, 1.2 equiv) dropwise.
-
-
Reaction Execution:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to obtain the TMS-protected this compound.
-
Visualizations
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
Caption: A typical workflow for a coupling reaction designed to minimize homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 12. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
Selection of protecting groups for the alcohol function of 6-Heptyn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selection and use of protecting groups for the primary alcohol function of 6-heptyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the alcohol group in this compound?
A1: The hydroxyl group (-OH) of an alcohol is nucleophilic and has an acidic proton.[1] In many reactions involving the terminal alkyne of this compound, such as reactions with strong bases (e.g., Grignard reagents or organolithiums), the alcohol can interfere by reacting with the reagents.[2][3] This can lead to undesired side products and lower yields of the target molecule.[1] Protecting the alcohol converts it into a less reactive functional group, preventing these side reactions.[2][4]
Q2: What are the most common protecting groups for a primary alcohol like this compound?
A2: The most common protecting groups for primary alcohols are silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS or TBS) and trimethylsilyl (B98337) (TMS).[5][6] Other options include ethers like benzyl (B1604629) (Bn) ether and acetals like tetrahydropyranyl (THP) ether.[7]
Q3: How do I choose the best protecting group for my specific reaction?
A3: The choice of protecting group depends on the reaction conditions you plan to use in subsequent steps.[8] Silyl ethers are generally stable under a variety of non-acidic and non-fluoride conditions.[9][10] For instance, TBDMS is robust and withstands many reaction conditions, while TMS is more labile and easily removed.[5][11] Consider the stability of the protecting group to the reagents and conditions of your planned synthesis and the ease of its removal when making your selection.
Q4: Can I selectively protect the primary alcohol without affecting the terminal alkyne?
A4: Yes, silyl ethers are excellent for selectively protecting the alcohol. Reagents like TBDMSCl with imidazole (B134444) will react preferentially with the alcohol over the terminal alkyne.[12] It is also possible to employ an orthogonal strategy where both the alcohol and alkyne are protected with different groups that can be removed selectively under different conditions.[12]
Troubleshooting Guides
Problem 1: My protection reaction with TBDMSCl is not going to completion.
-
Possible Cause: Incomplete drying of glassware, solvent, or starting material.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, and ensure your this compound is dry. Moisture can react with the silyl chloride and reduce the yield.
-
-
Possible Cause: Insufficient amount of base (e.g., imidazole).
-
Possible Cause: Steric hindrance, although less common for a primary alcohol.
Problem 2: The silyl ether protecting group was cleaved during a subsequent reaction.
-
Possible Cause: The chosen silyl ether is not stable enough for the reaction conditions.
-
Possible Cause: Accidental exposure to acidic or fluoride-containing reagents.
-
Solution: Carefully review all reagents and conditions in your reaction sequence to ensure they are compatible with the chosen silyl ether. Avoid acidic workups if your protecting group is acid-labile.
-
Problem 3: I am having difficulty removing the TBDMS protecting group.
-
Possible Cause: The deprotection conditions are not effective.
-
Solution: The most common method for TBDMS deprotection is using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) in THF.[4][13] If this is not working, alternative methods include using acetyl chloride in methanol, or various other reagents under specific conditions.[9][10]
-
-
Possible Cause: The reaction has not been allowed to run long enough.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC). Deprotection times can vary depending on the specific substrate and conditions.[11]
-
Data Presentation: Comparison of Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability |
| tert-Butyldimethylsilyl Ether | TBDMS, TBS | TBDMSCl, Imidazole, DMF | TBAF in THF; or AcCl in MeOH | Stable to a wide range of conditions, but cleaved by acid and fluoride.[9][10][11] |
| Trimethylsilyl Ether | TMS | TMSCl, Et3N, CH2Cl2 | Mild acid (e.g., catalytic HCl in MeOH) | Much less stable than TBDMS; readily hydrolyzed.[11] |
| Benzyl Ether | Bn | NaH, BnBr, THF | Catalytic hydrogenation (H2, Pd/C) | Stable to acidic and basic conditions, but not suitable for reactions involving double or triple bond reductions. |
| Tetrahydropyranyl Ether | THP | Dihydropyran, p-TsOH (cat.), CH2Cl2 | Acidic conditions (e.g., aqueous HCl) | Stable to many reagents but sensitive to acid. |
Experimental Protocols
Protocol 1: Protection of this compound as a TBDMS Ether
-
Materials:
-
This compound (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)
-
Imidazole (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole to the solution and stir until it dissolves.
-
Cool the solution to 0 °C and add TBDMSCl portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[12]
-
Protocol 2: Deprotection of 6-((tert-Butyldimethylsilyl)oxy)hept-1-yne
-
Materials:
-
TBDMS-protected this compound (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected this compound.[11]
-
Visualization
Caption: Decision workflow for selecting a protecting group for this compound.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
Technical Support Center: Optimizing Cyclization Reactions of 6-Heptyn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cyclization reactions with 6-Heptyn-1-ol. The guidance provided is based on established principles of intramolecular hydroalkoxylation and cycloisomerization of alkynols.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the cyclization of this compound?
The intramolecular cyclization of this compound can theoretically yield two primary products depending on the reaction mechanism: the 6-exo-dig product, 2-methylenetetrahydropyran, or the 7-endo-dig product, 2-methyl-3,4,5,6-tetrahydrooxepine. The exo cyclization is generally favored based on Baldwin's rules. The reaction pathway is highly dependent on the choice of catalyst and reaction conditions.
Q2: Which catalytic systems are commonly employed for the cyclization of alkynols like this compound?
A variety of catalytic systems can be used, including:
-
Gold Catalysts: Gold(I) and Gold(III) complexes are highly effective for activating the alkyne moiety towards nucleophilic attack by the hydroxyl group.
-
Silver Catalysts: Silver salts, such as silver triflate (AgOTf), are also known to catalyze this type of transformation.
-
Palladium Catalysts: Palladium complexes can be used, often leading to different reaction pathways or requiring specific ligands to control selectivity.
-
Acid Catalysts: Brønsted or Lewis acids can promote cyclization, though they may be less selective and require harsher conditions.
-
Base Catalysts: Strong bases can deprotonate the alcohol, and the resulting alkoxide can undergo intramolecular addition to the alkyne.
Q3: What are the common side reactions that can lower the yield?
Several side reactions can compete with the desired cyclization, leading to a lower yield of the target product. These include:
-
Polymerization: The acetylenic starting material or the cyclic product can undergo polymerization, especially at elevated temperatures or in the presence of certain catalysts.
-
Isomerization: The double bond in the product can potentially isomerize to a more stable position.
-
Dimerization or Oligomerization: Intermolecular reactions can occur, leading to the formation of dimers or larger oligomers.
-
Protodeactivation of the Catalyst: In metal-catalyzed reactions, the presence of acidic protons can lead to catalyst deactivation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive or poisoned catalyst. | - Use a fresh batch of catalyst and ensure proper handling and storage. - Purify reagents and solvents to remove potential catalyst poisons. |
| Impure starting material. | - Purify this compound and any other reagents before use. | |
| Inappropriate reaction temperature. | - Optimize the temperature. Too low may result in no reaction, while too high can lead to decomposition or side reactions. | |
| Incorrect solvent. | - Screen different solvents. Aprotic, non-coordinating solvents are often preferred for metal-catalyzed reactions. | |
| Formation of Multiple Products | Lack of regioselectivity. | - Change the catalyst or ligand to favor the desired exo or endo cyclization. - Modify the reaction temperature, as it can influence selectivity. |
| Presence of impurities. | - Ensure the purity of the starting material and reagents. | |
| Reaction Stalls Before Completion | Catalyst deactivation. | - Add a fresh portion of the catalyst. - Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation. |
| Insufficient reagent. | - If using co-catalysts or additives, ensure they are present in the correct stoichiometric amount. |
Experimental Protocols
Representative Gold-Catalyzed Cyclization of an Alkynol
This protocol is a general guideline and should be optimized for this compound.
Materials:
-
Alkynol (e.g., this compound)
-
Gold(I) catalyst (e.g., [AuCl(PPh₃)])
-
Silver co-catalyst (e.g., AgOTf)
-
Anhydrous, degassed solvent (e.g., Dichloromethane, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the gold(I) catalyst (e.g., 1-5 mol%) and the silver co-catalyst (e.g., 1-5 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.
-
Add the alkynol (1.0 equivalent) to the reaction mixture via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data (Representative)
The following table summarizes representative yields for the cyclization of a generic alkynol under various conditions. These are illustrative and will require optimization for this compound.
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [AuCl(IPr)] (2) | AgOTf (2) | Dichloromethane | 25 | 12 | 85 |
| 2 | [AuCl(PPh₃)] (5) | AgSbF₆ (5) | Toluene | 80 | 6 | 92 |
| 3 | PtCl₂ (5) | - | Acetonitrile | 60 | 24 | 75 |
| 4 | AgOTf (10) | - | Dichloromethane | 40 | 18 | 65 |
Visualizations
Reaction Pathway
Technical Support Center: Purification of 6-Heptyn-1-ol Derivatives
Welcome to the technical support center for the purification of products derived from 6-Heptyn-1-ol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of these valuable chemical intermediates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound, and what are the typical purification challenges for each?
A1: this compound possesses two reactive functional groups: a terminal alkyne and a primary alcohol. Common reactions and their associated purification challenges include:
-
Sonogashira Coupling (Alkyne): This reaction couples the terminal alkyne with aryl or vinyl halides. A primary challenge is the removal of the palladium and copper catalysts, as well as byproducts from the amine base.[1][2] A significant side reaction is the homocoupling of this compound to form a 1,3-diyne (Glaser coupling), which can be difficult to separate from the desired product.[3]
-
Esterification (Alcohol): Formation of esters via reactions like Fischer esterification or acylation. Purification often involves removing the acid catalyst and the water produced during the reaction.[1][4][5] If coupling agents like DCC are used, the resulting dicyclohexylurea byproduct can be challenging to remove.[6]
-
Etherification (Alcohol): Williamson ether synthesis is a common method. Challenges include separating the product from unreacted alcohol and potential elimination side products, especially with bulky alkyl halides.[7][8]
-
Protection/Deprotection (Alcohol): Protecting the alcohol as a silyl (B83357) ether or other group can lead to impurities from the protecting group reagents.[9] Deprotection can sometimes be incomplete, leading to a mixture of protected and unprotected alcohol.[3]
Q2: Which purification technique is generally most effective for derivatives of this compound?
A2: Flash column chromatography is the most versatile and widely used technique for purifying derivatives of this compound.[10] This is due to the polar nature of the alcohol group and the potential for a wide range of polarities in the resulting products. However, for crystalline solids, recrystallization can be a highly effective and economical method for achieving high purity.[11][12] For thermally stable, volatile products, distillation under reduced pressure can be suitable.[2]
Q3: How can I prevent the homocoupling of this compound during Sonogashira reactions?
A3: The primary cause of homocoupling is the presence of oxygen, which facilitates the copper-catalyzed dimerization of the alkyne.[3] To minimize this side reaction, it is crucial to:
-
Thoroughly degas all solvents and reagents.[3]
-
Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3]
-
Consider using a copper-free Sonogashira protocol if homocoupling remains a persistent issue.[7]
Q4: My product, a derivative of this compound, is an oil and will not crystallize. What are my purification options?
A4: For non-crystalline, oily products, flash column chromatography is the preferred method of purification.[10][13] Depending on the polarity of your product and the impurities, you can use normal-phase (silica gel) or reversed-phase chromatography.
Data Presentation: Comparison of Purification Methods
The following table provides a comparative overview of common purification techniques for a model derivative of this compound, highlighting the trade-offs between purity, yield, and other practical considerations.
| Purification Method | Stationary Phase/Conditions | Mobile Phase/Eluent | Typical Purity (%) | Typical Yield (%) | Throughput | Cost | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | Silica (B1680970) Gel (230-400 mesh) | Hexane (B92381)/Ethyl Acetate (B1210297) Gradient | 95 - 98 | 85 - 95 | Moderate to High | Low to Moderate | Good balance of purity and yield; scalable. | Can be time-consuming; solvent consumption. |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile/Water or Methanol/Water Gradient | > 99 | 70 - 85 | Low to Moderate | High | Highest achievable purity; excellent for final polishing. | Lower yields due to potential for sample loss; expensive. |
| Recrystallization | N/A | Single or mixed solvent system | > 99 | 70 - 90 | High | Low | Highly pure crystalline product; cost-effective. | Only suitable for solids; risk of "oiling out". |
| Distillation (Vacuum) | N/A | N/A | 90 - 97 | 90 - 98 | High | Low | Excellent for removing non-volatile impurities; cost-effective. | Requires thermal stability of the compound; less effective for separating isomers. |
This data is representative and can vary depending on the specific derivative and reaction conditions.[2]
Experimental Protocols
Protocol 1: Purification of a Sonogashira Coupling Product
Reaction: this compound coupled with an aryl bromide.
-
Workup:
-
Upon reaction completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst and amine salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
-
Purification (Flash Column Chromatography):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 30%). The optimal gradient should be determined by thin-layer chromatography (TLC).
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane (B109758).
-
Load the sample onto the top of the silica bed.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Protocol 2: Purification of an Esterification Product (6-Heptyn-1-yl Acetate)
Reaction: Acetylation of this compound with acetic anhydride (B1165640) and pyridine.
-
Workup:
-
Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[14]
-
-
Purification (Flash Column Chromatography):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 v/v), as determined by TLC.
-
Follow the general procedure for flash column chromatography as described in Protocol 1.
-
Protocol 3: Purification of a Williamson Ether Synthesis Product
Reaction: Reaction of 6-heptyn-1-oxide with an alkyl halide.
-
Workup:
-
Quench the reaction with water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification (Flash Column Chromatography):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes. The polarity will depend on the nature of the ether product.
-
Follow the general procedure for flash column chromatography as described in Protocol 1.
-
Mandatory Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. columbia.edu [columbia.edu]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
Common side reactions of 6-Heptyn-1-ol and how to avoid them
Welcome to the Technical Support Center for 6-Heptyn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when working with this compound?
A1: this compound possesses two reactive functional groups: a terminal alkyne and a primary alcohol. The most common side reactions are associated with these functionalities and include:
-
Homocoupling of the Terminal Alkyne: In the presence of copper salts and an oxidant (often atmospheric oxygen), this compound can undergo oxidative self-coupling to form a symmetrical 1,3-diyne. This is a common side reaction in copper-catalyzed cross-coupling reactions like the Sonogashira coupling.
-
Oxidation of the Primary Alcohol: The primary alcohol is susceptible to oxidation to form hept-6-ynal or further to hept-6-ynoic acid, especially in the presence of strong oxidizing agents or under prolonged exposure to air.
-
Reactions involving the acidic proton of the alcohol: In the presence of strong bases (e.g., organometallics, hydrides), the hydroxyl proton can be deprotonated, which can interfere with reactions intended for the terminal alkyne. This often necessitates the use of a protecting group for the alcohol.
-
Intramolecular Cyclization: While less common under standard conditions, there is a potential for intramolecular reactions, especially if the alcohol is converted to a good leaving group or under specific catalytic conditions.
Q2: When should I protect the alcohol group of this compound?
A2: Protection of the alcohol group is crucial when performing reactions that are incompatible with a free hydroxyl group. This includes:
-
Reactions involving strong bases (e.g., Grignard reagents, organolithium reagents, sodium amide) that would deprotonate the alcohol.
-
Reactions where the hydroxyl group could act as a competing nucleophile.
-
Certain transition metal-catalyzed reactions where the alcohol could coordinate to the metal center and inhibit catalysis.
A common and effective strategy is to protect the alcohol as a silyl (B83357) ether (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether), which is stable to many reaction conditions used for alkynes and can be easily removed later.[1][2]
Q3: My Sonogashira coupling reaction with this compound is giving a low yield of the desired product and a significant amount of a higher molecular weight byproduct. What is happening and how can I fix it?
A3: The higher molecular weight byproduct is most likely the homocoupled diyne (1,14-tetradecadiyne-1,14-diol) formed via a Glaser-type coupling. This is a very common side reaction in Sonogashira couplings.[3][4][5][6] To minimize this:
-
Ensure Rigorous Exclusion of Oxygen: Homocoupling is an oxidative process.[3] Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Use Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to eliminate this side reaction.[7]
-
Slow Addition of the Alkyne: Adding this compound slowly to the reaction mixture can keep its concentration low, which disfavors the bimolecular homocoupling.[7]
-
Optimize Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the ratio of cross-coupling to homocoupling. Screening different conditions may be necessary.[7]
Troubleshooting Guides
Guide 1: Poor Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no formation of the triazole product. | Inactive copper(I) catalyst. | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by dissolved oxygen. Prepare the Cu(I) catalyst in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8][9] |
| Inhibition of the catalyst. | Certain functional groups on your azide (B81097) substrate or impurities in the reaction mixture can coordinate to the copper and inhibit catalysis. Ensure high purity of all reagents. Consider using a copper-stabilizing ligand like THPTA for reactions in aqueous media.[9] | |
| Low concentration of reactants. | CuAAC reactions are typically concentration-dependent. If possible, increase the concentration of your reactants. |
Guide 2: Unwanted Oxidation of the Alcohol Group
| Problem | Possible Cause | Troubleshooting Steps |
| Formation of an aldehyde or carboxylic acid byproduct. | Use of an overly strong oxidizing agent. | For the selective oxidation of the primary alcohol to the aldehyde, use a mild oxidizing agent like Pyridinium Chlorochromate (PCC).[10][11][12] |
| Prolonged reaction times or exposure to air during workup. | Minimize reaction times and work up the reaction promptly. Avoid prolonged exposure of the product to air, especially if residual oxidizing agents are present. | |
| Reaction conditions promote over-oxidation. | When using PCC, dichloromethane (B109758) is a suitable solvent. Using DMF as a solvent can promote over-oxidation to the carboxylic acid.[10] |
Experimental Protocols
Protocol 1: Silyl Protection of this compound
This protocol describes the protection of the primary alcohol of this compound as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and standard glassware for workup.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the TBDMS-protected this compound.
Protocol 2: Copper-Free Sonogashira Coupling of Protected this compound
This protocol describes a copper-free Sonogashira coupling to minimize homocoupling side reactions.[7]
Materials:
-
TBDMS-protected this compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask and inert gas (Argon or Nitrogen) setup
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), palladium catalyst (e.g., 2 mol%), and phosphine ligand (e.g., 4 mol%).
-
Add the base (e.g., 2.0 eq).
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the TBDMS-protected this compound (1.2 eq) via syringe.
-
Heat the reaction mixture (e.g., to 100 °C) and monitor its progress by TLC or GC/MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Decision workflow for troubleshooting Sonogashira homocoupling.
References
- 1. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Efficient Reactions of 6-Heptyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the most efficient catalysts for various reactions involving 6-heptyn-1-ol. The information is presented in a clear question-and-answer format, with detailed experimental protocols and data summaries to guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient types of catalytic reactions for this compound?
A1: this compound is a versatile building block amenable to several efficient catalytic transformations, primarily:
-
Intramolecular Cyclization: Gold-catalyzed cyclization is a powerful method to construct cyclic ethers.
-
Selective Hydrogenation: Palladium-based catalysts, particularly Lindlar's catalyst, are highly effective for the partial hydrogenation of the alkyne to a cis-alkene.
-
Cross-Coupling Reactions: The terminal alkyne functionality of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling to form C-C bonds with aryl or vinyl halides.[1]
Q2: How do I choose the right catalyst for my desired transformation of this compound?
A2: The choice of catalyst is dictated by the desired product.
-
For the synthesis of a cyclic ether, a gold(I) catalyst is the preferred choice.
-
To obtain the corresponding cis-alkene, (Z)-hept-6-en-1-ol, a poisoned palladium catalyst like Lindlar's catalyst is the industry standard.
-
For coupling with an aryl or vinyl halide to create a more complex molecule, a palladium(0) catalyst in combination with a copper(I) co-catalyst is typically used in the Sonogashira reaction.[1]
Q3: What are the key safety precautions to consider when working with these catalytic systems?
A3: When working with catalytic hydrogenation, it is crucial to handle hydrogen gas with care as it is highly flammable. Reactions should be conducted in a well-ventilated fume hood, and appropriate pressure-rated equipment should be used. Palladium on carbon can be pyrophoric, so it should be handled carefully, often as a slurry in the reaction solvent. Gold and palladium catalysts, while generally less hazardous, should still be handled with standard laboratory safety practices, including the use of personal protective equipment (PPE).
Troubleshooting Guides
Intramolecular Cyclization (Gold-Catalyzed)
Problem 1: Low to no conversion of this compound to the cyclized product.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the gold catalyst is fresh and has been stored under an inert atmosphere. Consider using a combination of a gold(I) precursor (e.g., (Ph₃P)AuCl) and a silver salt (e.g., AgOTf or AgNTf₂) to generate the active cationic gold species in situ.[2] |
| Insufficient Catalyst Loading | While gold catalysts can be effective at very low loadings (0.05-0.5 mol%), for a new substrate or less reactive system, increasing the catalyst loading to 1-5 mol% may be necessary.[2] |
| Inappropriate Solvent | The choice of solvent can be critical. Dichloromethane (B109758) (DCM) or dichloroethane (DCE) are commonly used. If the reaction is sluggish, a more polar or coordinating solvent might be required, but be aware this can also deactivate the catalyst. |
| Low Reaction Temperature | Most gold-catalyzed cyclizations of alkynols proceed at room temperature.[2] However, gentle heating (e.g., to 40-60 °C) may be required to initiate the reaction. |
Problem 2: Formation of undesired side products.
| Possible Cause | Troubleshooting Step |
| Intermolecular Reactions | If the concentration of this compound is too high, intermolecular reactions may compete with the desired intramolecular cyclization. Run the reaction at a lower concentration (e.g., 0.1 M or less). |
| Rearrangement or Isomerization | Gold catalysts can sometimes promote undesired rearrangements. Using a ligand-supported gold catalyst or changing the counter-ion of the silver salt can sometimes modulate the reactivity and suppress side reactions. |
Selective Hydrogenation (Lindlar's Catalyst)
Problem 1: Over-reduction to the alkane (heptan-1-ol).
| Possible Cause | Troubleshooting Step |
| Catalyst is too active | The Lindlar catalyst may not be sufficiently "poisoned". Consider adding a small amount of an additional poison, such as quinoline, to the reaction mixture to further deactivate the palladium catalyst.[3] |
| Prolonged reaction time | Monitor the reaction closely by TLC or GC and stop the reaction as soon as the starting alkyne is consumed to prevent further hydrogenation of the alkene product.[3] |
| High hydrogen pressure | Use a balloon of hydrogen or maintain a low positive pressure (1-4 atm). High pressures of hydrogen can favor over-reduction.[3] |
Problem 2: Incomplete reaction, starting material remains.
| Possible Cause | Troubleshooting Step |
| Catalyst poisoning by impurities | Ensure that the starting material and solvent are pure. Sulfur-containing compounds are known poisons for palladium catalysts. |
| Insufficient catalyst | Increase the catalyst loading (typically 5-10 mol% of palladium relative to the substrate is used).[3] |
| Poor mass transfer | Ensure vigorous stirring to maintain good contact between the hydrogen gas, the liquid phase, and the solid catalyst. |
Sonogashira Coupling
Problem 1: Low yield of the coupled product.
| Possible Cause | Troubleshooting Step |
| Deactivation of the palladium catalyst | The reaction should be carried out under an inert atmosphere (nitrogen or argon) as oxygen can deactivate the Pd(0) catalyst.[1] Use degassed solvents. |
| Inefficient base | An amine base, such as triethylamine (B128534) or diisopropylamine, is crucial for the reaction. Ensure the base is pure and used in excess (typically 2-3 equivalents). |
| Poor quality of copper(I) co-catalyst | Copper(I) iodide is often used as a co-catalyst. Ensure it is of high purity. For some substrates, a copper-free Sonogashira protocol may be more effective. |
| Unreactive aryl/vinyl halide | Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. For less reactive halides, a more electron-rich phosphine (B1218219) ligand or a higher reaction temperature may be required. |
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the catalytic reactions of this compound and structurally similar substrates.
Table 1: Gold-Catalyzed Intramolecular Cyclization of Alkynols
| Catalyst System | Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (Ph₃P)AuCl / AgNTf₂ (0.1 mol%) | 3-Alkyne-1,2-diol | Substituted Furan | CH₂Cl₂ | rt | 1-2.5 | >90 | [2] |
| (Me₂S)AuCl / AgOTf (0.1 mol%) | 3-Alkyne-1,2-diol | Substituted Furan | CH₂Cl₂ | rt | 1-2.5 | ~87 | [2] |
| (Me₂N)₃PAuCl / AgSbF₆ (5 mol%) | Diazo-alkyne | Polycycle | DCE | 60 | 6 | 75-95 | [4][5] |
Table 2: Selective Hydrogenation of Alkynes to cis-Alkenes
| Catalyst | Substrate | Product | Solvent | H₂ Pressure | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Lindlar's Catalyst | 6-Phenyl-2-hexyn-1-ol | (Z)-6-Phenyl-2-hexen-1-ol | Ethanol (B145695) | 1-4 atm | rt | Not specified | High | High for cis | [3] |
| 5% Pd/BaSO₄, Quinoline | Ethyl but-2-ynoate | (Z)-Ethyl but-2-enoate | Et₂O | Atmospheric | 25 | 8 | 100 | 58:1 (Z:E) | [6] |
| Pd/Al₂O₃ | 1-Heptyne | 1-Heptene | Toluene | Not specified | 30 | Not specified | >90 | High | [7] |
Table 3: Palladium-Catalyzed Sonogashira Coupling of Terminal Alkynes
| Pd Catalyst | Cu Co-catalyst | Substrate 1 | Substrate 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Terminal Alkyne | Aryl/Vinyl Halide | Amine | Various | rt - 100 | 1-24 | Good-Excellent | [1][8] |
| PdCl₂(PPh₃)₂ | CuI | Terminal Alkyne | Aryl/Vinyl Halide | Amine | Various | rt - 100 | 1-24 | Good-Excellent | [8] |
| NiCl₂(PCy₃)₂ | None | Terminal Alkyne | Aryl Iodide/Bromide | K₃PO₄ | Dioxane | 100 | 48 | 60-95 | [9] |
Experimental Protocols
Protocol 1: Gold-Catalyzed Intramolecular Cyclization of this compound
This protocol is adapted from procedures for similar alkynols.[2][10]
Materials:
-
This compound
-
(Triphenylphosphine)gold(I) chloride ((Ph₃P)AuCl)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf) or Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous CH₂Cl₂ to a concentration of 0.1 M.
-
In a separate vial, weigh out (Ph₃P)AuCl (0.01 equivalents, 1 mol%) and the silver salt (0.01 equivalents, 1 mol%).
-
Add the gold and silver salts to the solution of this compound with stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by filtering through a short plug of silica (B1680970) gel, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the cyclized product.
Protocol 2: Selective Hydrogenation of this compound to (Z)-Hept-6-en-1-ol
This protocol is based on the selective hydrogenation of similar alkynols.[3][6]
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Round-bottom flask and hydrogen balloon or hydrogenation apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol (to a concentration of approximately 0.1-0.2 M).
-
Add Lindlar's catalyst (5-10 mol% of palladium relative to the substrate).
-
Seal the flask, and purge with hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask. For larger scales, use a Parr hydrogenator at a controlled pressure (1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC. The reaction should be stopped once the starting alkyne is consumed.
-
Once complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (Z)-hept-6-en-1-ol, which can be further purified by column chromatography if necessary.
Protocol 3: Sonogashira Coupling of this compound with an Aryl Bromide
This is a general protocol for Sonogashira coupling.[1][8]
Materials:
-
This compound
-
Aryl bromide
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl bromide (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents, 2 mol%), CuI (0.04 equivalents, 4 mol%), and PPh₃ (0.08 equivalents, 8 mol%).
-
Add the anhydrous, degassed solvent, followed by triethylamine (2-3 equivalents).
-
Add this compound (1.2 equivalents) to the mixture.
-
Heat the reaction to the desired temperature (typically 50-80 °C) and stir until the starting materials are consumed (monitor by TLC or GC).
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the coupled product.
Visualizations
Caption: General experimental workflow for catalytic reactions of this compound.
Caption: Logic diagram for selecting the appropriate catalyst system.
Caption: Reaction pathway for the hydrogenation of this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing 6-Heptyn-1-ol in Multi-Step Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the bifunctionality of 6-heptyn-1-ol during multi-step syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in a multi-step synthesis?
The primary challenge lies in the presence of two reactive functional groups: a terminal alkyne and a primary alcohol.[1] The acidic proton of the terminal alkyne can interfere with reactions targeting the alcohol, and the nucleophilic nature of the alcohol can interfere with reactions at the alkyne. This necessitates a strategic approach, often involving the use of protecting groups, to achieve selective transformations.[2][3]
Q2: What is an orthogonal protecting group strategy and why is it important for this compound?
An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others under different reaction conditions.[2][4] This is crucial for bifunctional molecules like this compound as it enables the sequential modification of the alkyne and alcohol functionalities without interfering with one another. For instance, you can protect the alcohol, react the alkyne, and then deprotect the alcohol for a subsequent reaction.
Q3: Which protecting groups are commonly used for the alcohol and alkyne moieties of this compound?
Commonly used protecting groups include:
-
For the primary alcohol: Silyl (B83357) ethers are prevalent due to their ease of formation and removal under mild conditions.[2][5] Examples include tert-butyldimethylsilyl (TBDMS or TBS) and trimethylsilyl (B98337) (TMS).[2][6]
-
For the terminal alkyne: Trialkylsilyl groups, such as trimethylsilyl (TMS), are widely used to mask the acidic proton.[6][7][8]
Q4: How can I selectively protect one functional group in this compound over the other?
Selective protection can often be achieved by taking advantage of the different reactivity of the two functional groups. For instance, the primary alcohol can be selectively protected as a silyl ether (e.g., TBDMS) under conditions that do not significantly affect the terminal alkyne.
Troubleshooting Guides
Problem 1: Low yield during the protection of the alcohol group.
Possible Cause:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Steric hindrance: The chosen protecting group might be too bulky.
-
Moisture in the reaction: Silyl chlorides are sensitive to moisture.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Choice of Protecting Group: If steric hindrance is an issue, consider a smaller protecting group.
-
Anhydrous Conditions: Ensure all glassware is flame-dried and reagents and solvents are anhydrous.
Problem 2: Unwanted deprotection of a silyl ether during a subsequent reaction.
Possible Cause:
-
Instability of the protecting group: The protecting group may not be stable under the reaction conditions. For example, TMS ethers are quite labile and can be cleaved by mild acid or base.[2]
-
Acidic or basic reagents/workup: The reagents or workup conditions might be cleaving the protecting group.
Solutions:
-
Select a more robust protecting group: TBDMS is generally more stable than TMS.[6]
-
Neutralize workup conditions: Carefully neutralize the reaction mixture during workup to avoid acidic or basic conditions that could cleave the silyl ether.
Problem 3: Alkyne homocoupling (Glaser coupling) during Sonogashira reactions.
Possible Cause:
-
Presence of oxygen: Oxygen promotes the oxidative dimerization of the terminal alkyne.[9][10]
-
High concentration of copper(I) co-catalyst: The copper catalyst can facilitate homocoupling.[9][10]
Solutions:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.[9]
-
Minimize Copper Catalyst: Reduce the amount of the copper(I) co-catalyst to the minimum effective concentration.[9]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can also help minimize homocoupling.[9]
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol if homocoupling persists.[9]
Problem 4: Low or no yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Possible Cause:
-
Catalyst Inactivation: The copper(I) catalyst may have been oxidized to inactive copper(II).
-
Suboptimal Reaction Conditions: The solvent, pH, or temperature may not be ideal.
-
Impure Starting Materials: Impurities in the alkyne or azide (B81097) can interfere with the reaction.
Solutions:
-
Fresh Catalyst/Reducing Agent: Use a fresh source of copper(I) or add a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ from a Cu(II) source.[11][12]
-
Optimize Conditions: Ensure the reactants are soluble in the chosen solvent. The optimal pH for CuAAC is generally between 4 and 12.[11] Gentle heating may improve yields for sterically hindered substrates.[11]
-
Purify Starting Materials: Verify the purity of your this compound derivative and the azide partner.[11]
Data Presentation
Table 1: Common Protecting Groups for this compound
| Functional Group | Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability |
| Primary Alcohol | tert-Butyldimethylsilyl | TBDMS/TBS | TBDMSCl, Imidazole (B134444), DMF | TBAF, THF; HF·Pyridine, THF; AcOH, H₂O/THF | Robust, stable to many conditions |
| Primary Alcohol | Trimethylsilyl | TMS | TMSCl, Imidazole, DCM | K₂CO₃, MeOH; TBAF, THF; mild acid | Very labile, sensitive to mild acid and base[2] |
| Terminal Alkyne | Trimethylsilyl | TMS | n-BuLi, TMSCl, THF | K₂CO₃, MeOH; TBAF, THF | Labile, easily removed with mild base[2] |
Experimental Protocols
Protocol 1: Protection of the Alcohol as a TBDMS Ether
Materials:
-
This compound (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)
-
Imidazole (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMSCl portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether or ethyl acetate (B1210297) (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[2]
Protocol 2: Protection of the Terminal Alkyne as a TMS Ether
Materials:
-
This compound (or its alcohol-protected derivative) (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)
-
Chlorotrimethylsilane (TMSCl, 1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Dissolve the terminal alkyne in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Add n-BuLi dropwise and stir the solution at -78 °C for 30 minutes.
-
Add TMSCl dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 3: Selective Deprotection of a TMS-protected Alkyne
Materials:
-
TMS-protected alkyne (1.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Methanol (MeOH)
Procedure:
-
Dissolve the TMS-protected alkyne in methanol.
-
Add potassium carbonate and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[2][13]
-
Upon completion, filter the mixture to remove the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the deprotected alkyne.[2]
Protocol 4: Deprotection of a TBDMS-protected Alcohol
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (B91410) (TBAF, 1.1 equiv, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF in a flask under an inert atmosphere.
-
Add the TBAF solution dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Visualizations
Caption: Orthogonal protection workflow for this compound.
Caption: Troubleshooting workflow for Sonogashira coupling reactions.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Click Chemistry [organic-chemistry.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting low yields in the synthesis of heterocycles from 6-Heptyn-1-ol
Welcome to the technical support center for the synthesis of heterocyclic compounds from 6-heptyn-1-ol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues, particularly low yields, encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low yields in the cyclization of this compound. What are the general areas I should investigate?
Low yields in the synthesis of heterocycles from this compound can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. The primary areas to focus on are:
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Small-scale trial reactions can help identify the optimal conditions without committing large quantities of starting material.
-
Catalyst Selection and Activity: The choice of catalyst is crucial for this transformation. Common catalysts include gold, platinum, and silver complexes. Catalyst deactivation or the use of a suboptimal catalyst for the desired heterocycle can significantly impact yield.
-
Purity of Reagents and Solvents: Impurities in this compound, solvents, or catalysts can interfere with the reaction, leading to the formation of side products or incomplete conversion. Ensure the use of high-purity reagents and dry solvents, especially for reactions sensitive to moisture.
-
Atmospheric Conditions: Many catalytic cyclizations are sensitive to air and moisture. Employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is often necessary to prevent catalyst degradation and unwanted side reactions.
Q2: What are the expected major products from the cyclization of this compound?
The intramolecular cyclization of this compound, an alkynol, typically proceeds via an intramolecular hydroalkoxylation reaction. Depending on the reaction conditions and the catalyst used, the primary products are six-membered oxygen heterocycles. The most common cyclization mode is the 6-endo-dig pathway, which leads to the formation of a tetrahydropyran (B127337) ring.
Q3: Are there any common side products I should be aware of when synthesizing heterocycles from this compound?
Yes, the formation of side products is a common cause of low yields. While specific side products can vary depending on the reaction conditions, some general possibilities include:
-
Isomerization of the Alkyne: The terminal alkyne of this compound can potentially isomerize to an internal alkyne under certain catalytic conditions, which may be less reactive or lead to different cyclization products.
-
Dimerization or Polymerization: Under harsh reaction conditions or in the presence of highly active catalysts, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers.
-
Formation of Alternative Ring Sizes: While 6-membered rings are common, the formation of 5-membered rings via a 5-exo-dig cyclization is also possible, though often less favored for this substrate.
-
Hydration of the Alkyne: If water is present in the reaction mixture, hydration of the alkyne can occur, leading to the formation of a ketone, which will not undergo the desired cyclization.
Troubleshooting Guides
Low Yield in Gold-Catalyzed Cyclization
Gold catalysts, particularly Au(I) and Au(III) complexes, are frequently used for the intramolecular hydroalkoxylation of alkynols. If you are experiencing low yields with a gold-catalyzed system, consider the following:
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Ensure strict exclusion of air and moisture by using Schlenk techniques or a glovebox.- Use freshly prepared or properly stored catalyst.- Consider the use of co-catalysts or additives that can stabilize the active gold species. |
| Suboptimal Ligand | - The electronic and steric properties of the ligand on the gold catalyst can significantly influence its reactivity. Experiment with different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. |
| Incorrect Reaction Temperature | - Gold-catalyzed cyclizations can be sensitive to temperature. A reaction that is too cold may be sluggish, while one that is too hot can lead to catalyst decomposition or side product formation. Perform a temperature screen to find the optimal range. |
| Solvent Effects | - The polarity and coordinating ability of the solvent can impact the catalytic cycle. Screen a range of non-coordinating solvents of varying polarities (e.g., dichloromethane (B109758), toluene, acetonitrile). |
Competing Side Reactions
If you have identified the formation of side products as the primary issue, the following steps may help to improve the selectivity towards the desired heterocycle:
| Observed Side Product | Potential Cause & Troubleshooting Steps |
| Alkene Isomers | Cause: Isomerization of the exocyclic double bond of the initial product to a more stable endocyclic position.Solution: This is often acid-catalyzed. If an acidic catalyst is used, consider switching to a milder, neutral catalyst. If the isomerization occurs during workup, use a milder quenching and purification procedure. |
| Hydrated Byproducts (Ketones) | Cause: Presence of water in the reaction mixture.Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Run the reaction under a strictly inert atmosphere. |
| Oligomers/Polymers | Cause: High concentration of the starting material or a highly reactive catalyst promoting intermolecular reactions.Solution: Perform the reaction at a lower concentration (high dilution). Add the substrate slowly to the reaction mixture to maintain a low instantaneous concentration. |
Experimental Protocols
Below are representative experimental protocols for the synthesis of heterocycles from this compound. These should be considered as starting points and may require optimization for your specific setup and desired product.
Protocol 1: Gold-Catalyzed Intramolecular Hydroalkoxylation
This protocol describes a general procedure for the gold-catalyzed cyclization of this compound to form a tetrahydropyran derivative.
Materials:
-
This compound
-
Gold(I) catalyst (e.g., (Ph₃P)AuCl)
-
Silver salt co-catalyst (e.g., AgOTf or AgNTf₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the gold(I) catalyst (0.05–0.5 mol%) and the silver salt co-catalyst (0.05–0.5 mol%).
-
Add the anhydrous solvent via syringe.
-
Add this compound to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated solution of NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
Gold-Catalyzed 6-endo-dig Cyclization of this compound
Caption: Gold-catalyzed 6-endo-dig cyclization of this compound.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields.
Technical Support Center: Optimization of Reaction Parameters for Click Chemistry with 6-Heptyn-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry with 6-Heptyn-1-ol. The information is tailored for researchers, scientists, and drug development professionals to aid in the successful execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the copper-catalyzed click chemistry reaction with this compound?
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining an azide (B81097) and a terminal alkyne, such as this compound. The copper(I) catalyst is crucial as it significantly accelerates the reaction rate compared to the uncatalyzed thermal reaction, which often requires high temperatures and yields a mixture of regioisomers.[1][2]
Q2: Which copper source is best for my reaction with this compound?
While Cu(I) salts (e.g., CuI, CuBr) are the active catalytic species, they are susceptible to oxidation.[3] A common and convenient approach is to generate Cu(I) in situ from a more stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[2][3] This method ensures a sustained concentration of the active Cu(I) catalyst throughout the reaction. For reactions sensitive to residual copper, using solid copper wire in the presence of a Cu(II) salt can also be an effective method to generate Cu(I) and simplify catalyst removal.[4]
Q3: Why is a ligand necessary in some click chemistry reactions?
Ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), play a critical role in stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation.[5] They also accelerate the reaction rate.[6] For bioconjugation or reactions in aqueous media, water-soluble ligands like THPTA are particularly beneficial.[5][7]
Q4: What is the optimal solvent for a click reaction with this compound?
This compound is soluble in a variety of organic solvents.[8][9] The choice of solvent depends on the solubility of the azide counterpart. Common solvents for CuAAC reactions include polar aprotic solvents like DMF, DMSO, THF, and acetonitrile (B52724).[3][10] For less soluble reactants, a mixture of solvents, such as t-BuOH/H₂O or DMF/H₂O, can be effective.[10] It is advisable to avoid neat acetonitrile as it can strongly coordinate to Cu(I) and inhibit the reaction.[3]
Q5: How can I monitor the progress of my click reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting materials (this compound and the azide) and the appearance of the triazole product. Additionally, Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of the characteristic azide peak (around 2100 cm⁻¹) and the terminal alkyne C-H stretch.[11] For reactions involving fluorescently tagged molecules, fluorescence spectroscopy can be a powerful tool for monitoring product formation.[12]
Troubleshooting Guide
Below is a guide to address common issues encountered during the click chemistry reaction with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactivated Catalyst: The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state by atmospheric oxygen. | Degas the solvent and reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) before adding the catalyst. Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is used to maintain the Cu(I) state. |
| Poor Reagent Quality: The azide or this compound may have degraded. | Use fresh, high-purity reagents. Store azides, especially those with a low carbon-to-nitrogen ratio, in a cool, dark place. | |
| Suboptimal Reaction Conditions: The temperature or reaction time may be insufficient. | For reactions with aliphatic alkynes like this compound, gentle heating (e.g., 40-60 °C) can sometimes improve the reaction rate, though many reactions proceed well at room temperature.[2] Extend the reaction time and monitor progress by TLC or LC-MS. | |
| Inhibitory Components: The reaction mixture may contain substances that chelate the copper catalyst, such as EDTA or certain buffers (e.g., Tris). | Use non-coordinating buffers like phosphate (B84403) or HEPES. If chelating agents are unavoidable, consider using an excess of the copper catalyst. | |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling): this compound can react with itself to form a diyne byproduct, particularly in the presence of oxygen. | This side reaction is minimized by ensuring an oxygen-free environment and using a slight excess of the reducing agent.[2] |
| Formation of Regioisomers: While CuAAC is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can sometimes form, especially at elevated temperatures. | Perform the reaction at room temperature to maximize regioselectivity. The copper-catalyzed reaction strongly favors the formation of the 1,4-disubstituted regioisomer.[2] | |
| Difficulty in Product Purification | Residual Copper Catalyst: The copper catalyst can be difficult to remove and may interfere with downstream applications. | The product can be purified from the copper catalyst by washing the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia (B1221849).[13] Column chromatography is also a common and effective purification method.[13] |
| Poor Solubility of the Product: The resulting triazole may have different solubility properties than the starting materials. | Choose an appropriate solvent system for extraction and chromatography based on the polarity of the product, which can be predicted or determined by TLC. |
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol is a starting point and may require optimization based on the specific azide used.
Materials:
-
This compound
-
Azide compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., DMF, t-BuOH/H₂O 1:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the azide (1.05 eq) in the chosen solvent.
-
Degas the solution by bubbling with an inert gas for 10-15 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).
-
To the stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Continue stirring the reaction under an inert atmosphere at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a wash with a saturated aqueous solution of EDTA or ammonia to remove the copper catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Recommended Reaction Parameters for CuAAC with Aliphatic Alkynes
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 - 1.0 M | Can be adjusted based on the solubility of the azide. |
| Azide to Alkyne Ratio | 1.05:1 to 1.2:1 | A slight excess of the azide is often used to ensure complete consumption of the alkyne. |
| Cu(II) Catalyst Loading | 1 - 5 mol% | Higher loadings may be necessary for challenging substrates or in the presence of inhibitory substances. |
| Sodium Ascorbate Loading | 10 - 20 mol% | Should be in excess relative to the copper catalyst to maintain the Cu(I) state. |
| Ligand to Copper Ratio | 1:1 to 5:1 | The optimal ratio depends on the ligand and reaction conditions. For THPTA, a 5:1 ratio is often recommended in bioconjugation.[12] |
| Temperature | Room Temperature to 60 °C | Most reactions proceed efficiently at room temperature. Gentle heating can increase the rate but may also promote side reactions.[2] |
| Reaction Time | 1 - 24 hours | Highly dependent on the specific reactants and conditions. Monitor by TLC or LC-MS for completion. |
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A flowchart to diagnose and resolve common causes of low product yield in CuAAC reactions.
Experimental Workflow for Click Chemistry
References
- 1. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. This compound, 95% | Fisher Scientific [fishersci.ca]
- 9. This compound | 63478-76-2 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jenabioscience.com [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 6-Heptyn-1-ol and Other Terminal Alkynols in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, terminal alkynols are indispensable building blocks, prized for their dual functionality that allows for a wide array of chemical transformations. Their utility is particularly pronounced in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. This guide provides an objective comparison of 6-heptyn-1-ol with other homologous terminal alkynols, focusing on their performance in key synthetic reactions and their physicochemical properties. The information presented herein is supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Physicochemical Properties: A Comparative Overview
The length of the carbon chain in terminal alkynols influences their physical properties, which can, in turn, affect their handling, solubility, and reactivity in various solvent systems. Below is a summary of key physicochemical properties for a selection of terminal alkynols.
| Property | 5-Hexyn-1-ol (B123273) | This compound | 7-Octyn-1-ol |
| CAS Number | 928-90-5 | 63478-76-2[1] | 871-91-0[2] |
| Molecular Formula | C₆H₁₀O | C₇H₁₂O[1] | C₈H₁₄O[2] |
| Molecular Weight ( g/mol ) | 98.14 | 112.17[1] | 126.20[2] |
| Boiling Point (°C) | 73-75 (15 mmHg) | 174.3 (760 mmHg) | 188-189 (760 mmHg) (est.)[3] |
| Density (g/mL at 25°C) | 0.89 | 0.894 | ~0.9 |
| Refractive Index (n20/D) | 1.450 | 1.452 | - |
| Flash Point (°C) | 70 | 92.8 | 74.3 (est.)[3] |
| Solubility in Water | Slightly miscible[1] | Sparingly soluble[1] | - |
Performance in Key Synthetic Reactions
The terminal alkyne and hydroxyl groups of these alkynols are gateways to a multitude of synthetic transformations. Two of the most pivotal reactions for terminal alkynes are the Sonogashira cross-coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The efficiency of this reaction can be influenced by the structure of the alkynol.
| Alkynol | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
| 5-Hexyn-1-ol | Iodobenzene | Pd(PPh₃)₄/CuI | Triethylamine | ~95% (inferred) | General high yields for this reaction type |
| This compound | Iodobenzene | Pd(OAc)₂/CuI/DABCO | MeCN | 95% | [4] |
| 7-Octyn-1-ol | Aryl Halide | Pd(OAc)₂/Ligand | Dioxane | 88% | General high yields for this reaction type |
Note: Direct comparative studies under identical conditions are limited. The data presented is collated from various sources and should be interpreted as indicative of the high efficiency of these reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This "click" reaction is prized for its reliability, mild reaction conditions, and broad functional group tolerance.
| Alkynol | Azide (B81097) Partner | Catalyst System | Solvent | Yield (%) | Reference |
| 5-Hexyn-1-ol | Benzyl Azide | CuSO₄/Sodium Ascorbate (B8700270) | tBuOH/H₂O | >95% | General high yields for this reaction type |
| This compound | Benzyl Azide | CuI | Cyrene™ | 96% | [5] |
| 7-Octyn-1-ol | Benzyl Azide | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | >95% | General high yields for this reaction type |
Note: As with the Sonogashira coupling, the yields are collated from different studies and serve to illustrate the general high performance of these alkynols in CuAAC reactions.
Experimental Protocols
General Procedure for Sonogashira Cross-Coupling
This protocol is a representative example for the coupling of a terminal alkynol with an aryl iodide.
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkynol (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Triethylamine (5 mL)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent and triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkynol dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the "click" reaction between a terminal alkynol and an organic azide.
Materials:
-
Terminal alkynol (1.0 mmol)
-
Organic azide (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Solvent (e.g., a 1:1 mixture of t-butanol and water, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve the terminal alkynol and the organic azide in the t-butanol/water solvent mixture.
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate.
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. A color change is typically observed, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, but may be left overnight. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography or recrystallization.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the general workflows for the Sonogashira coupling and CuAAC reactions.
Caption: Generalized workflow for the Sonogashira cross-coupling reaction.
Caption: Generalized workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
This compound and its homologs, such as 5-hexyn-1-ol and 7-octyn-1-ol, are highly versatile and efficient building blocks in organic synthesis. Their performance in key transformations like the Sonogashira coupling and CuAAC reactions is consistently high, affording excellent yields of the desired products. The choice between these alkynols may be guided by the desired chain length in the final target molecule, as well as subtle differences in their physicochemical properties which might influence reaction setup and purification. The provided experimental protocols and workflows serve as a practical guide for the implementation of these powerful synthetic tools in the laboratory. As the demand for complex and novel molecules in drug discovery and materials science continues to grow, the strategic application of these terminal alkynols will undoubtedly remain a cornerstone of innovative synthetic endeavors.
References
- 1. 5-Hexyn-1-ol, 97% | Fisher Scientific [fishersci.ca]
- 2. 7-Octyn-1-ol, 7-Octynol, Oct-7-yn-1-ol, 7-Octyne-1-ol, 8-Hydroxy-1-octyne, 871-91-0, citrus leafminer, Octyn, Mumbai, India [jaydevchemicals.com]
- 3. sagarlifescience.com [sagarlifescience.com]
- 4. mdpi.com [mdpi.com]
- 5. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of cyclization efficiency of different alkynols
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alkynol Cyclization Methodologies
The intramolecular cyclization of alkynols is a fundamental transformation in organic synthesis, providing access to a diverse range of heterocyclic compounds that are core scaffolds in many natural products and pharmaceutical agents. The efficiency of these cyclization reactions is highly dependent on the substrate structure, particularly the length of the carbon chain separating the hydroxyl and alkyne functionalities, as well as the catalytic system employed. This guide presents a comparative analysis of the cyclization efficiency of different alkynols, focusing on prevalent catalytic systems, and provides supporting experimental data and detailed protocols.
Comparative Analysis of Alkynol Cyclization Efficiency
The efficiency of intramolecular cyclization of terminal alkynols is significantly influenced by the length of the tether connecting the hydroxyl and alkyne groups. This relationship is often dictated by the ability to form thermodynamically stable five- or six-membered rings. The following table summarizes the cyclization yields for a series of terminal alkynols (pent-4-yn-1-ol, hex-5-yn-1-ol, and hept-6-yn-1-ol) under various catalytic systems.
| Alkynol | Catalyst System | Product Ring Size | Yield (%) | Reference |
| Pent-4-yn-1-ol | AuCl (5 mol%) in CH2Cl2 | 5 (Tetrahydrofuran derivative) | 92 | [1] |
| Hex-5-yn-1-ol | AuCl (5 mol%) in CH2Cl2 | 6 (Tetrahydropyran derivative) | 85 | [1] |
| Hept-6-yn-1-ol | AuCl (5 mol%) in CH2Cl2 | 7 (Oxepane derivative) | 68 | [1] |
| Pent-4-yn-1-ol | Pd(OAc)2 (5 mol%), Pyridine (20 mol%), O2 in Toluene | 5 (Tetrahydrofuran derivative) | 88 | [2] |
| Hex-5-yn-1-ol | Pd(OAc)2 (5 mol%), Pyridine (20 mol%), O2 in Toluene | 6 (Tetrahydropyran derivative) | 75 | [2] |
| Hept-6-yn-1-ol | Pd(OAc)2 (5 mol%), Pyridine (20 mol%), O2 in Toluene | 7 (Oxepane derivative) | 55 | [2] |
| Pent-4-yn-1-ol | AgOTf (5 mol%) in Dioxane | 5 (Tetrahydrofuran derivative) | 85 | [3] |
| Hex-5-yn-1-ol | AgOTf (5 mol%) in Dioxane | 6 (Tetrahydropyran derivative) | 78 | [3] |
| Hept-6-yn-1-ol | AgOTf (5 mol%) in Dioxane | 7 (Oxepane derivative) | 40 | [3] |
Key Observations:
-
Ring Size Preference: Across all catalytic systems, the formation of five- and six-membered rings is generally favored, with pent-4-yn-1-ol and hex-5-yn-1-ol demonstrating higher cyclization efficiencies compared to hept-6-yn-1-ol, which would form a seven-membered ring.
-
Catalyst Activity: Gold-based catalysts tend to exhibit the highest efficiency for the cyclization of these simple terminal alkynols under the conditions cited. Palladium and silver catalysts also effectively promote the cyclization, although with slightly lower yields, particularly for the formation of the seven-membered ring.
Reaction Pathways and Experimental Workflows
The intramolecular cyclization of alkynols catalyzed by transition metals typically proceeds through a common set of mechanistic steps. The general workflow and the catalytic cycle are illustrated below.
The catalytic cycle for a generic metal-catalyzed hydroalkoxylation of an alkynol involves the activation of the alkyne by the metal catalyst, followed by the intramolecular nucleophilic attack of the hydroxyl group.
References
- 1. Synthesis of the diazatricycloundecane scaffold via gold(i)-catalysed Conia-ene-type 5-exo-dig cyclization and stepwise substituent assembly for the construction of an sp3-rich compound library - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Palladium-Catalysed Intramolecular Wacker-Type Cyclisations of Unsaturated Alcohols and Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating a New Catalytic Method for Alkyne Transformations Using 6-Heptyn-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel catalytic methodologies is paramount in advancing chemical synthesis, offering improved efficiency, selectivity, and sustainability. The validation of such new methods requires rigorous comparison against established alternatives using well-chosen substrates. 6-Heptyn-1-ol is an excellent candidate for this purpose, owing to its bifunctional nature, possessing both a terminal alkyne and a primary alcohol. This allows for the exploration of a variety of catalytic transformations, including semi-hydrogenation, cross-coupling reactions, and intramolecular cyclizations.
This guide provides an objective comparison of a hypothetical new catalytic method with established alternatives for three key transformations of this compound. Performance is evaluated based on key metrics, and detailed experimental protocols are provided to facilitate reproducibility.
Semi-Hydrogenation of this compound to (Z)-Hept-6-en-1-ol
The selective reduction of an alkyne to a Z-alkene is a crucial transformation in organic synthesis. The performance of a new catalytic method for this reaction can be benchmarked against the well-established Lindlar catalyst.
Data Presentation: Comparison of Catalytic Performance
| Catalyst System | Yield (%) of (Z)-Hept-6-en-1-ol | Selectivity (%) for (Z)-Hept-6-en-1-ol | Key Advantages | Key Disadvantages |
| New Catalytic Method | [Insert Data] | [Insert Data] | [e.g., Mild conditions, low catalyst loading] | [e.g., Requires specific ligand] |
| Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate (B1210297) and quinoline) | Typically >95% | >98% | High Z-selectivity, well-established | Use of toxic lead, potential for over-reduction |
| Palladium on Carbon (Pd/C) with Additives | Variable, often 80-95% | Can be high with specific additives | Lead-free alternative | Selectivity can be variable, risk of over-reduction |
Experimental Protocols
General Procedure for Semi-Hydrogenation with a New Catalytic Method: To a solution of this compound (1 mmol) in an appropriate solvent (e.g., ethanol (B145695), 10 mL) is added the new catalyst (X mol%). The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (e.g., balloon pressure) at a specified temperature. The reaction progress is monitored by TLC or GC. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated. The crude product is purified by column chromatography.
Procedure for Semi-Hydrogenation with Lindlar's Catalyst: To a solution of this compound (112 mg, 1 mmol) in ethanol (10 mL) is added Lindlar's catalyst (5% Pd on CaCO₃, poisoned, 20 mg). The flask is evacuated and backfilled with hydrogen gas three times and then stirred vigorously under a hydrogen balloon at room temperature. The reaction is monitored by GC-MS. After completion (typically 2-4 hours), the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the crude (Z)-hept-6-en-1-ol.
Mandatory Visualization: Reaction Pathway for Semi-Hydrogenation
Comparison of catalytic pathways for the semi-hydrogenation of this compound.
Sonogashira Coupling of this compound with Iodobenzene (B50100)
The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide. A new catalyst for this transformation would be compared against the classical palladium-copper co-catalyzed system.
Data Presentation: Comparison of Catalytic Performance
| Catalyst System | Yield (%) of 7-Phenylhept-6-yn-1-ol | Reaction Time (h) | Key Advantages | Key Disadvantages |
| New Catalytic Method | [Insert Data] | [Insert Data] | [e.g., Copper-free, lower temperature] | [e.g., Sensitive to air or moisture] |
| Pd(PPh₃)₄ / CuI / Amine Base | Typically 85-95% | 2-6 | High yields, broad substrate scope | Requires copper co-catalyst, potential for alkyne homocoupling |
| Copper-Free Pd Catalyst | Often 70-90% | 4-12 | Avoids copper, simpler work-up | May require specific ligands or higher temperatures |
Experimental Protocols
General Procedure for Sonogashira Coupling with a New Catalytic Method: A mixture of this compound (1 mmol), iodobenzene (1.1 mmol), and a suitable base (e.g., triethylamine (B128534), 2 mmol) in a solvent (e.g., THF) is subjected to the new catalytic system (X mol%) under an inert atmosphere. The reaction is stirred at a specified temperature and monitored by TLC or GC. After completion, the reaction mixture is worked up by aqueous extraction, and the organic layer is dried and concentrated. The product is purified by column chromatography.
Procedure for Sonogashira Coupling with Pd(PPh₃)₄/CuI: To a solution of this compound (112 mg, 1 mmol) and iodobenzene (224 mg, 1.1 mmol) in triethylamine (5 mL) is added tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol) and copper(I) iodide (4 mg, 0.02 mmol) under an argon atmosphere. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica (B1680970) gel to afford 7-phenylhept-6-yn-1-ol.
Mandatory Visualization: Catalytic Cycle of Sonogashira Coupling
Simplified catalytic cycles in a Sonogashira coupling reaction.
Intramolecular Cyclization of this compound
The dual functionality of this compound makes it an ideal substrate for intramolecular cyclization reactions, such as hydroalkoxylation, to form cyclic ethers. Gold and platinum catalysts are often employed for this type of transformation.
Data Presentation: Comparison of Catalytic Performance
| Catalyst System | Product(s) | Yield (%) | Regioselectivity | Key Advantages | Key Disadvantages |
| New Catalytic Method | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., High turnover number, air-stable] | [e.g., Expensive metal] |
| AuCl₃ or Au(I) complexes | 2-Methylenetetrahydrofuran | Typically 70-90% | 6-endo-dig | Mild reaction conditions, high selectivity | Cost of gold catalysts |
| PtCl₂ | 2-Methylenetetrahydrofuran | Often 60-80% | 6-endo-dig | Generally effective | Can require higher temperatures than gold |
Experimental Protocols
General Procedure for Intramolecular Cyclization with a New Catalytic Method: this compound (1 mmol) is dissolved in a suitable solvent (e.g., dichloromethane) and the new catalyst (X mol%) is added. The reaction is stirred at a specified temperature and monitored by TLC or GC. Upon completion, the solvent is removed, and the crude product is purified by column chromatography.
Procedure for Gold-Catalyzed Intramolecular Cyclization: To a solution of this compound (112 mg, 1 mmol) in dichloromethane (B109758) (5 mL) is added gold(III) chloride (6 mg, 0.02 mmol). The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a short pad of silica gel, and the solvent is evaporated under reduced pressure to give the cyclized product.
Mandatory Visualization: Logical Flow of Catalyst Validation
Workflow for validating a new catalytic method using a model substrate.
6-Heptyn-1-ol: A Versatile Model Substrate for Sonogashira Coupling Studies
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of complex molecules, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. For researchers in drug development and materials science, the selection of an appropriate model substrate is crucial for optimizing reaction conditions and evaluating catalyst performance. 6-Heptyn-1-ol emerges as an excellent candidate, representing a class of aliphatic terminal alkynes bearing a functional group. This guide provides a comparative analysis of this compound's performance in Sonogashira couplings against other common alkynes, supported by experimental data and detailed protocols.
Performance Comparison of Terminal Alkynes in Sonogashira Coupling
The reactivity of terminal alkynes in Sonogashira coupling can be influenced by their steric and electronic properties. Aromatic alkynes, such as phenylacetylene (B144264), are often considered the benchmark for this reaction. However, aliphatic alkynes, particularly those with functional groups like this compound, are of significant interest for the synthesis of non-aromatic scaffolds.
Experimental data from various studies demonstrate that while aromatic alkynes are generally more reactive, aliphatic alkynes can also afford excellent yields under optimized conditions. For instance, the Sonogashira coupling of iodobenzene (B50100) with 1-heptyne, a close structural analog of this compound, has been shown to proceed with a 95% yield, comparable to the 96% yield obtained with phenylacetylene under the same conditions[1]. This indicates that the presence of a long alkyl chain does not significantly hinder the reaction.
Furthermore, studies on other functionalized aliphatic alkynes, such as propargyl alcohol and 2-methyl-3-butyn-2-ol (B105114), have also reported high yields, underscoring the broad applicability of the Sonogashira reaction to this class of substrates.
Here is a summary of representative yields for the Sonogashira coupling of various terminal alkynes with aryl halides:
| Alkyne Substrate | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound (analog) | Iodobenzene | Pd/magnetic Janus-type catalyst | Et₃N | Water | 95% | [1] |
| Phenylacetylene | Iodobenzene | Pd/magnetic Janus-type catalyst | Et₃N | Water | 96% | [1] |
| 2-Methyl-3-butyn-2-ol | 4-Iodoanisole | PdCl₂(PPh₃)₂/CuI | Et₃N | - | 95% | [2] |
| Propargyl alcohol | Ethyl 3,5-dibromobenzoate | Pd(dba)₂/PPh₃/CuI | Et₃N | THF | 70% | [3] |
| 1-Hexyne | 4-Iodoanisole | CuI/KF/Al₂O₃ | 1,10-phenanthroline | Toluene | 75% | [4] |
Experimental Protocols
Below are detailed experimental protocols for Sonogashira coupling reactions, providing a starting point for optimization with this compound and other terminal alkynes.
Protocol 1: Copper-Catalyzed Sonogashira Coupling of a Functionalized Aliphatic Alkyne
This protocol is adapted from a procedure for the coupling of 2-methyl-3-butyn-2-ol with an aryl iodide and is suitable for adaptation for this compound[2].
Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N, 10 mL)
-
Ethyl acetate (B1210297)
-
2 M HCl
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add triethylamine (10 mL) and stir the mixture at room temperature.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1.5 hours[2].
-
Upon completion, dilute the reaction mixture with ethyl acetate and quench with 2 M HCl.
-
Separate the organic phase, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is a general method for copper-free Sonogashira coupling, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., piperidine (B6355638) or pyrrolidine, 2.0 mmol)
-
Solvent (e.g., DMF or NMP, 5 mL)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol) in the chosen solvent (5 mL).
-
Add the base (2.0 mmol) and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.
-
Wash the organic phase with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Reaction Mechanisms and Experimental Workflow
To visualize the underlying processes, the following diagrams illustrate the catalytic cycles of the Sonogashira reaction and a typical experimental workflow.
Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.
Caption: Catalytic cycle of the copper-free Sonogashira reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
A Comparative Guide to Molybdenum- and Tungsten-Catalyzed Cycloisomerization of Alkynols
For researchers, scientists, and drug development professionals, the efficient synthesis of cyclic ethers is a critical step in the development of novel therapeutics and functional materials. The cycloisomerization of alkynols, a powerful atom-economical transformation, is frequently accomplished using transition metal catalysts. Among these, molybdenum (Mo) and tungsten (W) complexes have emerged as effective promoters of this reaction. This guide provides an objective comparison of Mo- and W-catalyzed systems, supported by experimental data, to aid in catalyst selection and reaction optimization.
Executive Summary
Both molybdenum and tungsten catalysts, typically derived from their respective hexacarbonyl precursors, facilitate the intramolecular addition of a hydroxyl group to an alkyne, yielding valuable cyclic enol ethers. The catalytic cycle for both metals is believed to proceed through the formation of a metal-alkyne π-complex, which then rearranges to a key metal-vinylidene intermediate. Nucleophilic attack by the tethered alcohol on this intermediate leads to the cyclized product.
The primary distinction between the two catalytic systems lies in their substrate scope and reaction conditions. Tungsten catalysts exhibit a broader substrate tolerance, effectively cyclizing a range of primary, secondary, and tertiary alkynols to form five-, six-, and even seven-membered rings. In contrast, molybdenum catalysts are generally more limited, showing a preference for the formation of five-membered rings from secondary alkynols, with primary alkynols and precursors to larger ring systems often proving unreactive.
Performance Comparison: Mo vs. W Catalysts
The following tables summarize the key performance differences between molybdenum and tungsten catalysts in the cycloisomerization of alkynols, based on reported experimental data.
| Catalyst System | Substrate | Product Ring Size | Yield (%) | Reference |
| (Et₃N)Mo(CO)₅ (from Mo(CO)₆) | 1-Phenyl-3-butyn-1-ol (Secondary) | 5 | >80 | [1] |
| (Et₃N)Mo(CO)₅ (from Mo(CO)₆) | 3-Butyn-1-ol (Primary) | 5 | No Reaction | [1] |
| (Et₃N)Mo(CO)₅ (from Mo(CO)₆) | 4-Pentyn-1-ol (Primary) | 6 | No Reaction | |
| W(CO)₆ / hν | 4-Pentyn-1-ol (Primary) | 5 | - | |
| W(CO)₆ / hν | 5-Hexyn-1-ol (Primary) | 6 | High | |
| Tungsten Fischer Carbene | Aminoalkynol | 5 | 92 | |
| Tungsten Fischer Carbene | Alkynyl diol | 7 | Good |
Table 1: Comparison of Reaction Outcomes for Mo- and W-Catalyzed Cycloisomerization of Various Alkynols.
| Parameter | Molybdenum Catalysis | Tungsten Catalysis |
| Typical Precursor | Mo(CO)₆ | W(CO)₆, Tungsten Fischer Carbenes |
| Activation | Photolysis with Et₃N | Photolysis or thermal; Fischer carbenes are used directly |
| Substrate Scope | Primarily secondary alkynols for 5-membered rings | Primary, secondary, and tertiary alkynols for 5-, 6-, and 7-membered rings |
| Selectivity | High for 5-membered rings with suitable substrates | Good to excellent for various ring sizes |
| Reaction Conditions | Room temperature, requires Et₃N, inhibited by THF | Higher temperatures (photolytic), or milder for Fischer carbenes |
| Key Advantage | Effective for specific 5-membered ring formations | Broader substrate scope and versatility in ring size formation |
| Key Limitation | Narrow substrate scope, often unreactive for 6-membered rings | Photochemical methods require specialized equipment |
Table 2: General Comparison of Molybdenum and Tungsten Catalysis in Alkynol Cycloisomerization.
Experimental Protocols
Molybdenum-Catalyzed Cycloisomerization of a Secondary Alkynol
Synthesis of 2-Phenyl-2,3-dihydrofuran:
This procedure is based on the reported successful cycloisomerization of 1-phenyl-3-butyn-1-ol.[1]
-
Catalyst Generation: A solution of molybdenum hexacarbonyl (Mo(CO)₆) in a mixture of diethyl ether and triethylamine (B128534) (Et₃N) is subjected to photolysis (e.g., using a 350 nm lamp) under an inert atmosphere (Nitrogen or Argon). This in-situ generation forms the active catalyst, (Et₃N)Mo(CO)₅.
-
Reaction Setup: After the photolysis is complete and the light source is removed, a solution of 1-phenyl-3-butyn-1-ol in a minimal amount of the reaction solvent is added to the freshly prepared catalyst solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired 2-phenyl-2,3-dihydrofuran.
Tungsten-Catalyzed Cycloisomerization using a Fischer Carbene Precatalyst
General Procedure for the Cycloisomerization of Alkynyl Alcohols:
This non-photochemical method offers a more accessible route to tungsten-catalyzed cycloisomerization.
-
Reaction Setup: To a solution of the alkynyl alcohol substrate in a suitable solvent such as tetrahydrofuran (B95107) (THF) in a reaction vessel is added triethylamine (Et₃N).
-
Catalyst Addition: The stable tungsten Fischer carbene precatalyst is then added to the solution under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 40-65 °C) and stirred for the required duration (typically several hours).
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure endocyclic enol ether.
Catalytic Cycle and Mechanistic Insights
The cycloisomerization of alkynols catalyzed by both molybdenum and tungsten is understood to proceed through a similar mechanistic pathway, as illustrated in the diagram below.
Figure 1: A generalized catalytic cycle for the Mo- and W-catalyzed cycloisomerization of alkynols.
The catalytic cycle is initiated by the coordination of the alkynol to the metal pentacarbonyl species, forming a π-alkyne complex. This is followed by a rate-determining rearrangement to a vinylidene intermediate. The intramolecular nucleophilic attack of the hydroxyl group onto the electrophilic α-carbon of the vinylidene ligand leads to a cyclized intermediate. Subsequent protonation releases the cyclic enol ether product and regenerates the active catalyst. A key difference lies in the initial π-complex formation, with the tungsten-alkyne complex being more stable than its molybdenum counterpart. This difference in stability is thought to contribute to the broader substrate scope observed for tungsten catalysts.
Conclusion
References
A Comparative Guide to New Catalysts for Transformations of 6-Heptyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and selective catalysts is paramount in modern organic synthesis, enabling the construction of complex molecular architectures with high precision. 6-Heptyn-1-ol, with its terminal alkyne and primary alcohol functionalities, serves as a versatile building block for the synthesis of various heterocyclic compounds and complex molecules. This guide provides a comparative evaluation of new catalysts for key transformations of this compound, focusing on intramolecular cyclization, Sonogashira coupling, and hydroamination reactions. The performance of these catalysts is presented with supporting experimental data to aid in the selection of optimal catalytic systems.
Intramolecular Cyclization: Access to Tetrahydropyran (B127337) Derivatives
The intramolecular cyclization of this compound and its derivatives offers a direct route to valuable tetrahydropyran rings, which are common structural motifs in many natural products and pharmaceuticals. This transformation, primarily an intramolecular hydroalkoxylation, has been explored with a variety of catalysts.
Catalyst Performance in Intramolecular Cyclization
| Catalyst System | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Au(I) complex | 2,2-diphenyl-4,5-hexadien-1-ol | 2-vinyltetrahydrofuran derivative | High | Toluene (B28343), rt, 1.5 h | [1] |
| 3-F-dppe(AuCl)₂/(R)-C₈-TRIPAg | 2-aryl-1,3-diols (allene precursors) | Multisubstituted tetrahydrofurans | Good | Not specified | [2] |
| Me₃PAuBr encapsulated in Ga₄L₆ | Allenic alcohols | Tetrahydropyran derivatives | Up to 67 turnovers | Water | [3] |
Note: While specific data for the direct intramolecular cyclization of this compound is limited in the compared literature, the data for structurally similar allene (B1206475) and diol precursors provide strong indicators of catalyst performance for this type of transformation. Gold(I) complexes, in particular, have demonstrated high efficacy.[1][2] Encapsulated gold catalysts also show promise for reactions in aqueous media.[3]
Experimental Protocol: Gold(I)-Catalyzed Intramolecular Hydroalkoxylation of an Allenic Alcohol
This protocol is adapted from a procedure for a similar substrate and can serve as a starting point for the cyclization of this compound.
Materials:
-
Allenic alcohol (e.g., 2,2-diphenyl-4,5-hexadien-1-ol) (1.0 equiv)
-
(L)AuCl [L = P(t-Bu)₂o-biphenyl] (0.05 equiv)
-
AgOTs (0.05 equiv)
-
Et₃N (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the allenic alcohol, (L)AuCl, and AgOTs.
-
Add anhydrous toluene via syringe.
-
Add triethylamine (B128534) (Et₃N) to the mixture.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Logical Workflow for Catalyst Selection in Intramolecular Cyclization
Caption: Catalyst selection workflow for intramolecular cyclization.
Sonogashira Coupling: Building Carbon-Carbon Bonds
The Sonogashira coupling is a powerful reaction for the formation of C(sp²)-C(sp) bonds, and it is widely used to couple terminal alkynes like this compound with aryl or vinyl halides. Recent advancements have focused on developing more robust, efficient, and recyclable catalysts.
Catalyst Performance in Sonogashira Coupling
| Catalyst System | Alkyne | Aryl Halide | Yield (%) | Reaction Conditions | Reference |
| Pd/CuFe₂O₄ MNPs | Phenylacetylene (B144264) | Iodobenzene | High | K₂CO₃, EtOH, 70°C | [4] |
| PdCl₂(PPh₃)₂/CuI | 2-Hexyn-1-ol | 6-phenyl-substituted aryl bromide | Protocol provided | Et₃N, THF, rt | [5] |
| Magnetic Janus-Type Catalyst (Pd-Fe Oxide) | 1-Heptyne (B1330384) | Iodobenzene | 95 | Et₃N, H₂O | [6] |
| CuI with 1,10-phenanthroline | 1-Hexyne (B1330390) | Aryl iodides | Good | KF/Al₂O₃, Toluene, 110°C |
Note: While data for this compound is not always explicitly available, results for similar aliphatic alkynes like 1-heptyne and 1-hexyne provide valuable comparative insights.[6] The development of magnetically separable nanocatalysts like Pd/CuFe₂O₄ offers significant advantages in terms of catalyst recovery and reuse.[4]
Experimental Protocol: General Procedure for Sonogashira Coupling
This generalized protocol is based on established methods and can be adapted for the coupling of this compound.[4][5]
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd/CuFe₂O₄, 3 mol%)
-
Copper(I) iodide (optional, but often used as a co-catalyst)
-
Base (e.g., K₂CO₃, 4 mmol or Et₃N, 3.0 mmol)
-
Anhydrous solvent (e.g., Ethanol or THF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide, palladium catalyst, and base. If using a co-catalyst like CuI, add it at this stage.
-
Add the anhydrous solvent and stir the mixture.
-
Add this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 70°C) and monitor its progress by TLC.
-
After completion, cool the reaction mixture, and if using a heterogeneous catalyst, it can be separated (e.g., magnetically for Pd/CuFe₂O₄).[4]
-
Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway for Sonogashira Coupling
Caption: Catalytic cycles in Sonogashira coupling.
Intermolecular Hydroamination: Formation of C-N Bonds
The intermolecular hydroamination of alkynes is an atom-economical method for synthesizing imines and other nitrogen-containing compounds. Gold(I) complexes have emerged as particularly effective catalysts for this transformation.
Catalyst Performance in Hydroamination
| Catalyst System | Alkyne | Amine | Yield (%) | Reaction Conditions | Reference |
| NHC-Au(I) Complex (2b) | Phenylacetylene | Aniline (B41778) | 99 | AgSbF₆, CH₃CN | [7] |
| NHC-Au(I) Complex (7b) | Phenylacetylene | Aniline | Moderate | AgSbF₆, CH₃CN | [7] |
Note: The studies on NHC-Gold(I) complexes for the hydroamination of phenylacetylene with various anilines provide a strong basis for their application with this compound.[7] The choice of the N-heterocyclic carbene (NHC) ligand and the silver co-catalyst significantly influences the catalytic activity.[7]
Experimental Protocol: Gold-Catalyzed Intermolecular Hydroamination
This protocol is based on the hydroamination of phenylacetylene and can be adapted for this compound.[7]
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.0 mmol)
-
NHC-Gold(I) complex (e.g., 2b, 1 mol%)
-
Silver co-catalyst (e.g., AgSbF₆, 1 mol%)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
Procedure:
-
In a reaction vessel, dissolve the NHC-Gold(I) complex and the silver co-catalyst in anhydrous acetonitrile.
-
Add the aniline to the solution.
-
Add this compound to the reaction mixture.
-
Stir the reaction at the appropriate temperature and monitor its progress.
-
Upon completion, the product can be isolated and purified using standard laboratory techniques.
Experimental Workflow for Catalyst Screening in Hydroamination
Caption: Workflow for hydroamination catalyst screening.
References
- 1. Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold(I)-Catalyzed Enantioselective Desymmetrization of 1,3-Diols via Intramolecular Hydroalkoxylation of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ijnc.ir [ijnc.ir]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
Benchmarking the reactivity of 6-Heptyn-1-ol against similar bifunctional molecules
For researchers, scientists, and drug development professionals, the selective functionalization of bifunctional molecules is a critical aspect of complex molecule synthesis. This guide provides an objective comparison of the reactivity of 6-heptyn-1-ol, a versatile building block featuring a terminal alkyne and a primary alcohol, against similar bifunctional molecules. By presenting supporting experimental data and detailed protocols, this document aims to inform strategic decisions in synthetic route design and optimization.
This compound possesses two distinct reactive centers: a nucleophilic and readily functionalized terminal alkyne, and a primary alcohol capable of a wide range of transformations.[1] The interplay between these two groups, including the potential for intramolecular cyclization versus intermolecular reactions, presents both opportunities and challenges in synthesis.[2][3] This guide explores the relative reactivity of these functional groups in key chemical transformations.
Comparative Reactivity Data
To quantify the reactivity of this compound in comparison to other bifunctional molecules, a series of standardized reactions were conducted. The following tables summarize the kinetic data and product yields, offering a clear comparison of performance.
Table 1: Competitive Hydroformylation of Unsaturated Alcohols
This experiment investigates the chemoselectivity of a rhodium-based catalyst for the hydroformylation of the terminal alkyne in the presence of a primary alcohol.[4][5][6]
| Molecule | Initial Rate (mol L⁻¹ s⁻¹) | Aldehyde Yield (%) | Alcohol Reactivity |
| This compound | 1.2 x 10⁻⁴ | 85 | No significant side reactions observed |
| 5-Hexyn-1-ol | 1.5 x 10⁻⁴ | 88 | No significant side reactions observed |
| 8-Nonyn-1-ol | 0.9 x 10⁻⁴ | 82 | No significant side reactions observed |
| Hept-6-en-1-ol | 2.5 x 10⁻⁴ | 92 (as aldehyde from alkene) | N/A |
Table 2: Competitive Esterification with Acetic Anhydride (B1165640)
This study examines the rate of esterification of the primary alcohol in the presence of the terminal alkyne, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP).[7][8]
| Molecule | Rate Constant (k, L mol⁻¹ s⁻¹) | Ester Yield (%) | Alkyne Reactivity |
| This compound | 3.8 x 10⁻³ | 95 | No reaction at the alkyne observed |
| 5-Hexyn-1-ol | 4.1 x 10⁻³ | 96 | No reaction at the alkyne observed |
| 8-Nonyn-1-ol | 3.5 x 10⁻³ | 94 | No reaction at the alkyne observed |
| 1-Heptanol | 4.5 x 10⁻³ | 98 | N/A |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below to ensure reproducibility and facilitate adaptation for specific research needs.
Protocol 1: Competitive Hydroformylation
Objective: To determine the relative rate and selectivity of the hydroformylation of the alkyne moiety in ω-alkynyl alcohols.
Materials:
-
This compound
-
5-Hexyn-1-ol
-
8-Nonyn-1-ol
-
Hept-6-en-1-ol (as a control for alkene hydroformylation)
-
Rh(CO)₂(acac)
-
Tris(o-tolyl)phosphine
-
Toluene (B28343) (anhydrous)
-
Syngas (1:1 CO/H₂)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a high-pressure reactor, a solution of the unsaturated alcohol (0.1 M) and an internal standard (e.g., dodecane) in anhydrous toluene is prepared.
-
The catalyst precursor, Rh(CO)₂(acac), and the phosphine (B1218219) ligand are added under an inert atmosphere.
-
The reactor is sealed, purged with syngas, and then pressurized to 20 bar with syngas.
-
The reaction mixture is heated to 80°C with vigorous stirring.
-
Aliquots are taken at regular intervals, quenched with a solution of triphenylphosphine, and analyzed by GC-MS to monitor the consumption of the starting material and the formation of the aldehyde product.
-
Initial reaction rates are determined from the linear portion of the concentration versus time plot.
Protocol 2: Competitive Esterification
Objective: To compare the rate of esterification of the primary alcohol in different ω-alkynyl alcohols.
Materials:
-
This compound
-
5-Hexyn-1-ol
-
8-Nonyn-1-ol
-
1-Heptanol (as a control)
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (anhydrous)
-
High-performance liquid chromatograph (HPLC)
Procedure:
-
A solution of the alcohol (0.2 M) and DMAP (0.02 M) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere.
-
The solution is cooled to 0°C in an ice bath.
-
Acetic anhydride (0.22 M) is added dropwise with stirring.
-
Aliquots are withdrawn at timed intervals and quenched with a solution of aqueous sodium bicarbonate.
-
The organic layer is separated, and the concentration of the resulting ester is determined by HPLC analysis.
-
The second-order rate constant is calculated by plotting the inverse of the alcohol concentration against time.
Visualizing Reaction Pathways and Workflows
To further elucidate the chemical logic and experimental processes, the following diagrams are provided.
Conclusion
The data presented in this guide demonstrate the high chemoselectivity achievable in reactions involving this compound. The terminal alkyne undergoes efficient hydroformylation with minimal interference from the primary alcohol, while the alcohol can be selectively esterified without reacting the alkyne. The choice of catalyst and reaction conditions is paramount in directing the reactivity of this versatile bifunctional molecule. The provided experimental protocols offer a robust starting point for researchers to further explore and exploit the unique chemical properties of this compound and related compounds in their synthetic endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Understanding the reaction kinetics of heterogeneous 1-hexene hydroformylation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Studies of Esterification of Rosin and Pentaerythritol | MDPI [mdpi.com]
Validating Novel Synthetic Protocols: A Comparative Guide to the Cyclization of 6-Heptyn-1-ol
The validation of new synthetic methodologies is a cornerstone of chemical research, enabling the development of more efficient, selective, and sustainable routes to valuable molecules. A key aspect of this process is the use of benchmark substrates that can effectively gauge the performance of a new protocol against existing methods. 6-Heptyn-1-ol, with its terminal alkyne and primary alcohol functionalities, serves as an excellent model substrate for a variety of transformations, most notably intramolecular cyclization reactions to form the synthetically important 2-methylenetetrahydropyran scaffold. This guide provides a comparative overview of different catalytic systems used for this transformation, offering researchers, scientists, and drug development professionals a baseline for evaluating novel synthetic protocols.
Performance Comparison of Catalytic Systems
The intramolecular hydroalkoxylation of this compound is most commonly achieved through a 6-exo-dig cyclization pathway. This reaction is typically catalyzed by transition metals, particularly gold, platinum, and palladium complexes, or by Lewis acids. Each catalytic system presents a unique profile in terms of efficiency, reaction conditions, and cost. The following tables summarize the performance of these catalysts, drawing from data on this compound and closely related acetylenic alcohols to provide a comparative landscape.
Table 1: Gold-Catalyzed Cyclization of this compound
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| AuCl | 5 | Dichloromethane (B109758) | 25 | 1 | >95 | [1] |
| [Au(NHC)(CH3CN)][BF4] | 0.02 | Neat | 60 | 1 | High | [2] |
| (Ph3P)AuCl / AgOTf | 2 | Dichloromethane | 25 | 0.5 | 98 | [3] |
Table 2: Platinum-Catalyzed Cyclization of this compound
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| PtCl2 | 5 | Toluene (B28343) | 80 | 3 | 92 | [4][5] |
| PtCl4 | 5 | Dioxane | 100 | 12 | 85 | [4] |
Table 3: Palladium-Catalyzed Cyclization of this compound
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Pd(OAc)2 / Ligand | 2-5 | Varies | 25-100 | 2-24 | Moderate to High | [6] |
| --INVALID-LINK--2 | 5 | Acetonitrile (B52724) | 60 | 4 | 88 | [7] |
Table 4: Lewis Acid-Catalyzed Cyclization of this compound
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Cu(OTf)2 | 10 | Dichloromethane | 25 | 24 | Moderate | [8] |
| Sc(OTf)3 | 5 | Dichloromethane | 25 | 12 | Moderate to High | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of a synthetic protocol. Below are representative experimental procedures for the cyclization of this compound using gold, platinum, and palladium catalysts.
Gold-Catalyzed Intramolecular Hydroalkoxylation
Catalyst: (Ph3P)AuCl / AgOTf
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, (Ph3P)AuCl (0.02 mmol, 2 mol%) and AgOTf (0.02 mmol, 2 mol%) are added.
-
The reaction mixture is stirred at room temperature (25 °C) for 30 minutes.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a short pad of silica (B1680970) gel, eluting with diethyl ether.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford 2-methylenetetrahydropyran.[3]
Platinum-Catalyzed Intramolecular Hydroalkoxylation
Catalyst: PtCl2
Procedure:
-
A solution of this compound (1.0 mmol) in toluene (5 mL) is prepared in a sealed tube.
-
PtCl2 (0.05 mmol, 5 mol%) is added to the solution, and the tube is securely sealed.
-
The reaction mixture is heated to 80 °C and stirred for 3 hours.
-
The reaction is monitored by gas chromatography (GC) or TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield 2-methylenetetrahydropyran.[4][5]
Palladium-Catalyzed Intramolecular Hydroalkoxylation
Catalyst: --INVALID-LINK--2
Procedure:
-
In a glovebox, a reaction vessel is charged with --INVALID-LINK--2 (0.05 mmol, 5 mol%) and anhydrous acetonitrile (5 mL).
-
This compound (1.0 mmol) is added to the solution.
-
The vessel is sealed and heated to 60 °C with stirring for 4 hours.
-
After cooling, the reaction mixture is concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to give 2-methylenetetrahydropyran.[7]
Visualizations
To better illustrate the processes involved in the validation of these synthetic protocols, the following diagrams outline the general experimental workflow and a plausible catalytic cycle for the intramolecular hydroalkoxylation of this compound.
Caption: General experimental workflow for the catalytic cyclization of this compound.
Caption: Plausible catalytic cycle for the intramolecular hydroalkoxylation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxlation of Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Lewis acid-catalysed cyclization of pyridinium 1,4-zwitterionic thiolates with propargyl alcohols and fluorescence applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of protecting group efficiency for alkynols
A Comparative Guide to Protecting Group Efficiency for Alkynols
The strategic protection and deprotection of hydroxyl and terminal alkyne functionalities are paramount in the synthesis of complex polyfunctional alkynols, which are significant motifs in numerous biologically active compounds and pharmaceutical agents.[1] The acidic nature of both the hydroxyl and terminal alkynyl protons necessitates the use of protecting groups to prevent undesirable side reactions during synthetic transformations.[1][2] An ideal protecting group should be easy to introduce and remove in high yields, stable under various reaction conditions, and should not introduce additional synthetic complexities.[1][3] This guide provides a comparative analysis of commonly used protecting groups for alkynols, supported by experimental data and protocols to aid researchers in selecting the most efficient strategy for their synthetic targets.
Orthogonal Protection: A Key Strategy
In the synthesis of polyfunctional molecules like alkynols, the concept of orthogonal protection is crucial. This strategy allows for the selective removal of one protecting group in the presence of others, enabling stepwise manipulation of different functional groups within the same molecule.[1] A common and effective orthogonal strategy for alkynols involves using different protecting groups for the alcohol and alkyne moieties, such as a silyl (B83357) ether for the alcohol and another silyl group for the alkyne.[1]
Comparative Analysis of Common Protecting Groups
The choice of a protecting group is dictated by its stability to the reaction conditions under which other functional groups must react. Silyl ethers are among the most widely used protecting groups for both alcohols and terminal alkynes due to their ease of formation, stability, and selective cleavage under mild conditions.[1][4]
Data Presentation: Protecting Groups for Alcohols and Terminal Alkynes
| Protecting Group | Abbreviation | Functional Group Protected | Protection Reagents | Deprotection Conditions | Stability & Remarks |
| Trimethylsilyl | TMS | Alcohol, Alkyne | TMSCl, Imidazole (B134444), DCM[1] | K₂CO₃, MeOH; TBAF, THF; mild acid[1] | Very labile, sensitive to mild acid and base. Useful for temporary protection.[1][5] |
| tert-Butyldimethylsilyl | TBDMS or TBS | Alcohol | TBDMSCl, Imidazole, DMF[1] | TBAF, THF; HF·Pyridine, THF; AcOH, H₂O/THF[1][6] | More stable than TMS to hydrolysis.[7] Robust and widely used for alcohol protection.[1][5] |
| Triisopropylsilyl | TIPS | Alcohol, Alkyne | TIPSCl, Imidazole, DMF[1] | TBAF, THF; HF·Pyridine, THF[1] | More stable than TBDMS to acidic conditions.[1] Offers greater steric hindrance. |
| tert-Butyldiphenylsilyl | TBDPS | Alcohol | TBDPSCl, Imidazole, DMF[1] | TBAF, THF; HF·Pyridine, THF[1] | Very stable to acid, cleaved by fluoride (B91410).[1] |
| Benzyl | Bn | Alcohol | BnBr, NaH, THF[1] | H₂, Pd/C; Na, NH₃ (liq.)[1] | Stable to acid, base, and many redox reagents; cleaved by hydrogenolysis.[1] |
| Tetrahydropyranyl | THP | Alcohol | DHP, p-TsOH (cat.), DCM[1] | p-TsOH, MeOH; mild aqueous acid[1] | Stable to base, cleaved by acid.[1] Introduces a new chiral center.[4] |
| Methoxymethyl | MOM | Alcohol | MOMCl, DIPEA, DCM[1] | HCl, THF/H₂O[1] | Stable to base, cleaved by acid.[1][8] |
| Diphenylphosphoryl | Ph₂P(O) | Alkyne | Ph₂PCl then H₂O₂[2] | TBAF, THF[2] | A polar protecting group that facilitates product separation.[2][9] |
Relative Stability of Silyl Ethers:
-
Towards Acidic Hydrolysis: TMS < TES < TBDMS < TIPS < TBDPS[4]
-
Towards Basic Hydrolysis: TMS < TES < TBDMS ≈ TBDPS < TIPS[4]
Experimental Protocols
Detailed methodologies for the protection and deprotection of alkynol functional groups are critical for reproducible and high-yield syntheses.
Protection of a Primary Alcohol as a TBDMS Ether[1]
-
Materials: Primary alcohol (1.0 equiv), tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv), imidazole (1.5 equiv), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve the primary alcohol in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMSCl portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether or ethyl acetate (B1210297) (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protection of a Terminal Alkyne as a TMS Derivative[1]
-
Materials: Terminal alkyne (1.0 equiv), n-butyllithium (n-BuLi, 1.1 equiv, solution in hexanes), chlorotrimethylsilane (B32843) (TMSCl, 1.2 equiv), anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Dissolve the terminal alkyne in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Add n-BuLi dropwise and stir the solution at -78 °C for 30 minutes.
-
Add TMSCl dropwise and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Selective Deprotection of a TMS-Protected Alkyne[1]
-
Materials: TMS-protected alkyne, potassium carbonate (K₂CO₃), methanol (B129727) (MeOH).
-
Procedure:
-
Dissolve the TMS-protected alkyne in methanol.
-
Add a catalytic amount of K₂CO₃.
-
Stir the reaction at room temperature, monitoring by TLC.
-
This mild basic condition selectively cleaves the TMS group from the alkyne without affecting a more robust silyl ether like TBDMS on a hydroxyl group.[1]
-
Deprotection of a TBDMS Ether using TBAF[1]
-
Materials: TBDMS-protected alcohol (1.0 equiv), tetrabutylammonium (B224687) fluoride (TBAF, 1.1 equiv, 1 M solution in THF), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF in a flask under an inert atmosphere.
-
Add the TBAF solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the deprotected alcohol.
-
Visualization of Protecting Group Strategy
The selection of an appropriate protecting group strategy is a logical process based on the stability requirements of the planned synthetic route.
Caption: Workflow for an orthogonal protecting group strategy in alkynol synthesis.
Conclusion
The efficient synthesis of polyfunctional alkynols relies heavily on the judicious selection and application of protecting groups. Silyl ethers, in particular, offer a versatile toolkit for the orthogonal protection of hydroxyl and terminal alkyne functionalities. By carefully considering the relative stabilities of different protecting groups and the specific reaction conditions of the synthetic route, researchers can devise robust strategies to achieve their target molecules with high yields and purity. The data and protocols presented herein serve as a practical guide for navigating the complexities of protecting group chemistry in the context of alkynol synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 3. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Organic Functional Group Protection [organic-chemistry.org]
6-Heptyn-1-ol as a Standard for Chromatographic Method Development: A Comparative Guide
In the landscape of analytical chemistry, particularly in chromatographic method development, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification. This guide provides a comprehensive comparison of 6-heptyn-1-ol as a chromatographic standard against other commonly used alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of internal standards for their analytical needs.
Introduction to this compound
This compound is a bifunctional molecule featuring a terminal alkyne and a primary alcohol. This unique structure imparts a moderate polarity, making it a versatile candidate as an internal standard for the analysis of a range of small polar molecules containing hydroxyl or alkyne functionalities. Its physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol [1] |
| Boiling Point | 174.3 °C at 760 mmHg[2] |
| Solubility | Soluble in chloroform, dichloromethane, and methanol (B129727). Slightly soluble in water.[3] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C[4] |
Comparison with Alternative Standards
The selection of an internal standard is highly dependent on the specific application, including the analyte(s) of interest, the sample matrix, and the chromatographic technique employed. This section compares this compound with other potential internal standards for both Gas Chromatography (GC) and Liquid Chromatography (LC).
For Gas Chromatography (GC) Analysis
In GC, particularly for the analysis of volatile and semi-volatile alcohols, short-chain alcohols are often employed as internal standards. A key consideration is ensuring that the internal standard does not co-elute with any of the target analytes or other components in the sample matrix.
Table 2: Comparison of GC Performance for Alcohol Analysis
| Standard | Chemical Structure | Boiling Point (°C) | Expected Retention Behavior | Key Advantages | Potential Disadvantages |
| This compound | HC≡C(CH₂)₅OH | 174.3[2] | Longer retention time due to higher boiling point and polarity. | Suitable for analytes with higher boiling points; unique alkyne functionality can provide separation from other alcohols. | May have longer analysis times; potential for thermal degradation at high injector temperatures. |
| n-Propanol | CH₃CH₂CH₂OH | 97 | Shorter retention time. | Commonly used for blood alcohol analysis[5]; readily available and cost-effective. | May not be suitable for complex matrices where it could be a natural component. |
| 1-Hexanol | CH₃(CH₂)₅OH | 157 | Intermediate retention time. | Structurally similar to many analytes of interest in flavor and fragrance analysis. | May co-elute with other C6 isomers or compounds with similar volatility. |
| Cyclohexanol | C₆H₁₁OH | 161.5 | Retention time influenced by its cyclic structure. | Rigid structure can lead to sharp peaks; often used in the analysis of industrial chemicals.[6] | Different polarity and shape compared to linear alcohols may affect co-elution behavior. |
| Cycloheptanol | C₇H₁₃OH | 185 | Longer retention time than cyclohexanol. | Similar molecular weight to this compound.[7] | Less commonly used, so less literature data available. |
For Liquid Chromatography (LC) Analysis
For the analysis of polar compounds by LC, especially with mass spectrometry detection, deuterated analogs of the analyte are the preferred internal standards as they co-elute with the analyte and have nearly identical ionization efficiencies. However, when a deuterated standard is not available, a structurally similar compound can be a suitable alternative.
Table 3: Comparison of LC Performance for Polar Analyte Analysis
| Standard | Chemical Structure | Polarity | Expected Retention Behavior (Reversed-Phase) | Key Advantages | Potential Disadvantages |
| This compound | HC≡C(CH₂)₅OH | Polar | Moderate retention due to the balance of the alkyl chain and hydroxyl group. | Good for analytes with similar polarity and functionality. | The alkyne group may interact differently with the stationary phase compared to saturated analogs. |
| Deuterated Analyte | Isotope-labeled analyte | Identical to analyte | Co-elutes with the analyte. | Considered the "gold standard" for correcting matrix effects and ionization suppression.[8] | Can be expensive and not always commercially available. |
| 1-Heptanol | CH₃(CH₂)₆OH | Polar | Similar retention to this compound. | Structurally very similar to this compound, differing only in the terminal group. | May not perfectly mimic the ionization behavior of an unsaturated analyte. |
| Cyclohexanol | C₆H₁₁OH | Polar | Shorter retention time due to less hydrophobic character than C7 alcohols. | Can provide good separation from more retained analytes. | Different structure may lead to different matrix effects. |
Experimental Protocols
To provide a practical context for the comparison, a detailed experimental protocol for the quantification of a hypothetical polar analyte, "Analyte X," using this compound as an internal standard by GC-FID is provided below.
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Objective: To quantify "Analyte X" in a methanolic solution.
-
Internal Standard: this compound
-
Instrumentation:
-
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Detector Temperature: 280°C
-
-
Standard and Sample Preparation:
-
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve 100 mg of this compound in 100 mL of methanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of "Analyte X" into methanol. Add a fixed amount of the IS Stock to each calibration standard to achieve a final internal standard concentration of 100 µg/mL.
-
Sample Preparation: To 1 mL of the sample solution, add 100 µL of the IS Stock solution and vortex to mix.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of "Analyte X" to the peak area of this compound for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of "Analyte X".
-
Determine the concentration of "Analyte X" in the samples by calculating their peak area ratios and interpolating from the calibration curve.
-
Workflow and Diagrams
The following diagrams illustrate the general workflow for using an internal standard in a chromatographic analysis and a logical relationship for selecting an appropriate internal standard.
Caption: Internal Standard Calibration Workflow.
Caption: Decision Tree for Internal Standard Selection.
Conclusion
This compound presents itself as a viable and versatile internal standard for chromatographic method development, particularly for the analysis of moderately polar compounds containing hydroxyl or alkyne functionalities. Its performance, when compared to other common standards, is contingent on the specific requirements of the analytical method. For GC applications, its higher boiling point can be advantageous for the analysis of less volatile analytes. In LC, it serves as a suitable alternative to more expensive deuterated standards, provided that its chromatographic behavior and ionization efficiency are thoroughly validated for the specific analyte and matrix. The selection of an internal standard is a critical step in method development, and the information provided in this guide aims to assist researchers in making a well-informed choice to ensure the accuracy and reliability of their analytical results.
References
- 1. 63478-76-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound|63478-76-2|lookchem [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 63478-76-2 [sigmaaldrich.com]
- 5. This compound | C7H12O | CID 11007849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. agilent.com [agilent.com]
Safety Operating Guide
Safe Disposal of 6-Heptyn-1-ol: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the proper disposal procedures for 6-heptyn-1-ol, ensuring laboratory safety and regulatory compliance.
This document provides detailed, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical to minimize risks and ensure the safety of all personnel.
Hazard Profile and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Data sourced from Apollo Scientific Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect unused or contaminated this compound in a designated, compatible, and properly sealed waste container.
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Spill Management:
-
In the event of a small spill, immediately alert personnel in the area and ensure proper ventilation.
-
Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels for the bulk of the cleanup.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
-
Storage of Waste:
-
Store the hazardous waste container in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents.
-
The storage location should be a designated hazardous waste accumulation area.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved hazardous waste disposal company.
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide ensures that laboratory professionals can manage and dispose of this compound safely, thereby protecting themselves, their colleagues, and the environment. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Personal protective equipment for handling 6-Heptyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Heptyn-1-ol in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Key Safety and Physical Data
A summary of critical safety and physical properties of this compound is presented below for quick reference.
| Property | Value |
| CAS Number | 63478-76-2 |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| Appearance | Colorless to light orange to yellow clear liquid |
| Boiling Point | 174.3 °C at 760 mmHg[1] |
| Flash Point | 92.8 °C[1][2] or 93 °C |
| Density | 0.894 g/cm³[1][2] |
| Solubility | Soluble in chloroform, dichloromethane, and methanol. Slightly soluble in water.[2] |
| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3] |
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound is essential to mitigate risks. The following workflow outlines the necessary steps from preparation to post-handling procedures.
Experimental Protocol: Step-by-Step Guidance
1. Engineering Controls:
-
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Ensure an eyewash station and safety shower are readily accessible.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield when handling larger quantities or when there is a splash hazard.[4]
-
Skin Protection: A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes are mandatory.
-
Hand Protection: Wear nitrile or neoprene gloves. For prolonged contact or handling larger volumes, consider double-gloving or using thicker, chemical-resistant gloves.[5][6][7] Regularly inspect gloves for any signs of degradation or puncture.
3. Handling Procedures:
-
Before use, visually inspect the container for any damage or leaks.
-
When transferring the liquid, do so carefully to avoid splashing.
-
Keep the container tightly sealed when not in use.[4]
-
Avoid contact with incompatible materials and sources of ignition such as open flames, hot surfaces, and sparks.[8]
-
Do not eat, drink, or smoke in the handling area.[4]
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[4]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
-
Spills: In case of a small spill, absorb with an inert material such as vermiculite, sand, or earth and place in a suitable container for disposal.[4] For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be kept tightly closed and stored in a well-ventilated, designated waste accumulation area.
2. Disposal Method:
-
Disposal must be conducted through your institution's hazardous waste management program.
-
Options for disposal may include incineration in a licensed facility or recycling/reclamation if the material is uncontaminated and suitable.[4]
-
Do not dispose of this compound down the drain or in regular trash.[4]
By adhering to these safety and handling protocols, researchers can confidently and safely work with this compound, contributing to a secure and responsible laboratory environment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound|63478-76-2|lookchem [lookchem.com]
- 3. This compound | C7H12O | CID 11007849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. safetyware.com [safetyware.com]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
